molecular formula C12H20N2O6S B025828 AC-Met-glu-OH CAS No. 105777-14-8

AC-Met-glu-OH

Cat. No.: B025828
CAS No.: 105777-14-8
M. Wt: 320.36 g/mol
InChI Key: MQLNDIKKSFEPFR-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-Met-Glu-OH is a synthetic dipeptide featuring N-terminal acetylation and a C-terminal free acid. This modification pattern makes it a valuable building block in biochemical and pharmaceutical research, particularly in the solid-phase and liquid-phase synthesis of more complex peptide structures . The compound has a molecular formula of C12H20N2O6S and a molecular weight of 320.362 g/mol . Research Applications & Value: As a protected peptide fragment, AC-Met-Glu-OH serves as a key intermediate in constructing peptides for various research applications. Its structure is analogous to segments found in biologically active peptides, suggesting potential utility in metabolic and signaling studies . Researchers utilize this dipeptide to investigate peptide stability, conjugation techniques, and structure-activity relationships (SAR). Handling & Compliance: This product is intended for research and manufacturing purposes only. It is strictly labeled as "For Research Use Only" and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound appropriately, following all relevant laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6S/c1-7(15)13-8(5-6-21-2)11(18)14-9(12(19)20)3-4-10(16)17/h8-9H,3-6H2,1-2H3,(H,13,15)(H,14,18)(H,16,17)(H,19,20)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLNDIKKSFEPFR-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ac-Met-Glu-OH peptide structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ac-Met-Glu-OH

Introduction

In the landscape of peptide research and therapeutics, dipeptides represent fundamental building blocks that offer unique physicochemical and biological properties. This guide focuses on the N-acetylated dipeptide, Ac-Met-Glu-OH (N-Acetyl-L-methionyl-L-glutamic acid). This molecule consists of an N-terminally acetylated methionine residue linked to a glutamic acid residue via a peptide bond.

The N-terminal acetylation, a common post-translational modification, neutralizes the positive charge of the N-terminal amine group, which can significantly alter the peptide's stability, hydrophobicity, and biological activity.[1] The constituent amino acids themselves bring distinct properties: Methionine, with its thioether side chain, is a relatively nonpolar amino acid, while glutamic acid possesses a carboxylic acid side chain, rendering it acidic and hydrophilic at physiological pH.[2]

The interplay of these features—N-terminal blockade, a nonpolar side chain, and an acidic side chain—makes Ac-Met-Glu-OH an intriguing subject for study. Understanding its structure, synthesis, and properties is critical for researchers exploring its potential as a fragment of larger bioactive peptides, a standalone signaling molecule, or a tool in drug design and development.[3][4] This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals, detailing the synthesis, purification, and characterization of Ac-Met-Glu-OH with field-proven insights and protocols.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a peptide are dictated by its structure. Ac-Met-Glu-OH is a linear dipeptide with a defined stereochemistry (L-configuration for both amino acids) and a specific N-terminal modification.

Chemical Structure

The structure consists of L-methionine as the N-terminal residue, whose amino group is acetylated. This is connected via a standard amide (peptide) bond to the amino group of the C-terminal L-glutamic acid residue.

Caption: 2D Chemical Structure of Ac-Met-Glu-OH.

Physicochemical Data

Quantitative data provides a baseline for experimental design, including solvent selection for synthesis and purification, as well as buffer choice for biological assays. The properties below are calculated based on the constituent amino acids.

PropertyValueSource / Method
Molecular Formula C₁₂H₂₀N₂O₆S-
Molecular Weight 320.36 g/mol -
Exact Mass 320.1042 Da-
CAS Number Not available-
Canonical SMILES CSCCO)C(=O)O">C@HNC(=O)C-
InChI Key Not available-
Topological Polar Surface Area (TPSA) 155 ŲCalculated
XLogP3 -2.5Calculated
Hydrogen Bond Donors 4Calculated
Hydrogen Bond Acceptors 7Calculated

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The most efficient and common method for producing peptides like Ac-Met-Glu-OH is Solid-Phase Peptide Synthesis (SPPS), typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[5] This methodology anchors the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids, with excess reagents and byproducts washed away at each step.[6][7]

The causality behind choosing SPPS lies in its simplicity, potential for automation, and high yields compared to traditional liquid-phase synthesis.[6][8] The Fmoc/tBu strategy is preferred due to its use of a mild base for N-terminal deprotection, which preserves acid-labile side-chain protecting groups until the final cleavage step.[5]

SPPS_Workflow Resin Start: Swell Wang Resin Load 1. Load Fmoc-Glu(OtBu)-OH Resin->Load Wash1 Wash (DMF/DCM) Load->Wash1 Deprotect 2. Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 Couple 3. Couple Fmoc-Met-OH Wash2->Couple Wash3 Wash (DMF) Couple->Wash3 Cap 4. N-Terminal Acetylation (Acetic Anhydride) Wash3->Cap Wash4 Wash (DMF/DCM) Cap->Wash4 Cleave 5. Cleave & Deprotect (TFA Cocktail) Wash4->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (LC-MS) Purify->Characterize Final Final Product: Ac-Met-Glu-OH Characterize->Final

Caption: Workflow for the Solid-Phase Synthesis of Ac-Met-Glu-OH.

Experimental Protocol: SPPS of Ac-Met-Glu-OH

This protocol is a self-validating system; successful completion of each step is a prerequisite for the next, ensuring the integrity of the final product.

Materials:

  • Resin: Wang resin (pre-loaded with Fmoc-Glu(OtBu)-OH is convenient, or load Fmoc-Glu(OtBu)-OH onto the resin). Wang resin is chosen as it yields a C-terminal carboxylic acid upon cleavage.[6]

  • Protected Amino Acids: Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH. The tert-butyl (OtBu) group protects the glutamic acid side-chain carboxyl group.

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (cold).

  • Reagents:

    • Coupling: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

    • Deprotection: 20% Piperidine in DMF (v/v).

    • Acetylation: Acetic anhydride, DIPEA.

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. TIS is a critical scavenger to protect the methionine side chain from modification during cleavage.[9]

Methodology:

  • Resin Preparation & Swelling:

    • Place the Wang resin (1 eq) in a reaction vessel.

    • Add DMF and gently agitate for 30 minutes to swell the resin beads. This is essential for reagent accessibility to the reactive sites within the polymer matrix.[5]

    • Drain the DMF.

  • First Amino Acid Loading (if not pre-loaded):

    • Couple Fmoc-Glu(OtBu)-OH (3 eq) to the resin using a suitable activation method (e.g., with HBTU/DIPEA) in DMF.

    • Allow to react for 1-2 hours. Wash thoroughly with DMF and DCM.

  • Fmoc Deprotection (Cycle 1):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain.

    • Repeat with a fresh portion of the deprotection solution for 10 minutes. This two-step process ensures complete Fmoc removal.

    • Wash the resin extensively with DMF (5-6 times) to remove all traces of piperidine.

  • Coupling of Methionine (Cycle 2):

    • In a separate vial, dissolve Fmoc-Met-OH (3 eq) and HBTU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times).

  • N-Terminal Acetylation:

    • Following the final Fmoc deprotection of Methionine, wash the resin thoroughly.

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin.

    • Agitate for 30-60 minutes. This reaction caps the N-terminal amine with an acetyl group.

    • Wash the resin with DMF (3 times) followed by DCM (3 times) and dry under vacuum.

  • Cleavage and Deprotection:

    • Transfer the dry peptide-resin to a suitable reaction vessel.

    • Add the cleavage cocktail (TFA/TIS/H₂O). The peptide is cleaved from the resin, and the OtBu side-chain protecting group is simultaneously removed.[6][9]

    • Agitate gently for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with vigorous stirring.

    • The peptide will precipitate as a white solid.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude product from synthesis contains the target peptide along with impurities such as truncated or deletion sequences.[3] Therefore, purification is a mandatory step to ensure product quality for any application.[10] Characterization then serves to confirm the identity and purity of the final product.[11][12]

QC_Workflow Crude Crude Dried Peptide Dissolve 1. Dissolve in H₂O/Acetonitrile Crude->Dissolve Filter 2. Filter (0.22 µm) Dissolve->Filter Inject 3. Inject onto RP-HPLC Filter->Inject Separate 4. Gradient Elution (C18 Column) Inject->Separate Detect 5. UV Detection (214/280 nm) Separate->Detect Fraction 6. Collect Peak Fractions Detect->Fraction Analyze 7. Analyze Fractions (LC-MS) Fraction->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Lyophilize 9. Lyophilize Pool->Lyophilize Final Pure Ac-Met-Glu-OH Lyophilize->Final

Sources

An In-depth Technical Guide to the Substrate Specificity of N-Terminal Acetyltransferase B (NatB) with a Focus on the Ac-Met-Glu Sequence

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-terminal acetylation (Nt-acetylation) is a ubiquitous and vital co-translational modification in eukaryotes, influencing a vast array of cellular processes from protein stability and folding to protein-protein interactions and subcellular localization.[1][2][3] Among the enzymes responsible for this modification, N-terminal acetyltransferase B (NatB) plays a critical role, acetylating approximately 20% of the human proteome.[4] This guide provides a comprehensive technical overview of NatB's substrate specificity, with a particular focus on protein N-termini commencing with the Met-Glu sequence. We will delve into the structural and molecular basis of this specificity, its functional consequences, and present detailed methodologies for its investigation. This document is intended to serve as a valuable resource for researchers in fundamental biology and for professionals engaged in drug discovery and development, where modulation of protein stability and function is a key therapeutic strategy.

Introduction to N-Terminal Acetylation and the NatB Complex

N-terminal acetylation is the enzymatic transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the N-terminal amino acid of a protein.[1] This modification is predominantly carried out co-translationally by a family of N-terminal acetyltransferases (NATs) as the nascent polypeptide chain emerges from the ribosome.[1][4] In humans, a significant portion of the proteome, estimated to be over 80%, undergoes this modification.[1][5][6]

The NatB complex is a major player in the N-terminal acetylome.[4] It is a heterodimeric enzyme composed of a catalytic subunit, NAA20 (also known as Nat3 in yeast), and an auxiliary subunit, NAA25 (Mdm20 in yeast).[4][7] The NAA25 subunit is believed to anchor the complex to the ribosome, positioning the NAA20 catalytic subunit to efficiently acetylate nascent polypeptides.[4] NatB exhibits a high degree of conservation in both its structure and substrate specificity from yeast to humans.[4][7]

The Molecular Basis of NatB Substrate Specificity

NatB demonstrates a strong preference for proteins with an N-terminal methionine (Met) that is followed by a specific set of amino acids. The canonical NatB substrates are proteins with N-terminal sequences of Met-Asp (MD), Met-Glu (ME), Met-Asn (MN), and Met-Gln (MQ).[4][7][8][9][10][11] Quantitative proteomic studies have confirmed that a vast majority of proteins with these N-termini are indeed acetylated by NatB in vivo.[7]

Structural Insights into Substrate Recognition

Crystal structures of the NatB holoenzyme in complex with substrate peptides have provided critical insights into the molecular basis of its specificity.[8] The active site of the catalytic subunit, NAA20, forms a pocket that specifically accommodates the first two amino acids of the substrate.[8]

Key interactions that determine the specificity for sequences like Met-Glu include:

  • Hydrogen Bonding: The side chain of the second amino acid (e.g., the carboxyl group of Glutamate) forms crucial hydrogen bonds with residues within the NAA20 active site. These interactions are essential for discriminating between cognate and non-cognate substrates.[8]

  • Anchoring of the N-terminus: A hydrogen bond between the α-amino group of the N-terminal methionine and a carbonyl group in the NAA20 active site properly orients the substrate for the acetyl transfer from Ac-CoA.[8]

The auxiliary subunit, NAA25, forms a horseshoe-shaped scaffold that embraces the NAA20 catalytic subunit, likely contributing to its stability and proper positioning at the ribosome.[8]

NatB_Substrate_Recognition AcCoA Acetyl-CoA NAA20 NAA20 AcCoA->NAA20:p Acetyl Group Transfer Met Met Glu Glu NAA20:pocket->Met Anchoring H-bond NAA20:pocket->Glu Specificity-determining H-bonds NAA25 NAA25 NAA25->NAA20 Stabilization & Ribosomal Docking

Functional Consequences of NatB-Mediated Acetylation

The acetylation of N-terminal Met-Glu and other NatB target sequences has profound implications for cellular function.

Protein Stability and the N-end Rule Pathway

One of the most significant roles of Nt-acetylation is in the regulation of protein stability.[2][12][13] The N-end rule pathway is a proteolytic system that recognizes specific N-terminal residues as degradation signals (N-degrons).[12] Nt-acetylation can either create or mask these N-degrons.

  • Protection from Degradation: In many cases, Nt-acetylation shields proteins from degradation by preventing their recognition by E3 ubiquitin ligases of the N-end rule pathway.[1][2][13] This protective role is crucial for maintaining protein homeostasis.

  • Creation of Ac/N-degrons: Conversely, for a subset of proteins, the acetylated N-terminus can be recognized by specific E3 ligases, marking them for degradation via the Ac/N-degron pathway.[2]

The decision of whether an acetylated N-terminus is protective or destabilizing is context-dependent and influenced by the specific protein and cellular conditions.

Cellular Processes and Disease Implications

The functional consequences of NatB-mediated acetylation extend to various cellular processes, and its dysregulation has been implicated in several diseases.

  • Cytoskeleton and Cell Migration: NatB activity is essential for the proper structure and function of the actomyosin cytoskeleton.[7] Depletion of NatB has been shown to disrupt actin stress fibers and focal adhesions, leading to impaired cell migration.[7]

  • Cell Cycle Progression: Studies have demonstrated that NatB plays a role in cell cycle progression, with its knockdown leading to cell growth arrest.[4][7][14]

  • Cancer: The expression of the NatB catalytic subunit NAA20 has been correlated with tumor progression in hepatocellular carcinoma, suggesting it as a potential therapeutic target.[14]

  • Neurodegenerative Diseases: The N-terminal acetylation of α-synuclein, a protein implicated in Parkinson's disease, is mediated by NatB and influences its aggregation properties.[5][6][15][16]

Methodologies for Studying NatB Substrate Specificity

A combination of in vitro and in vivo approaches is employed to investigate NatB substrate specificity and the functional consequences of this modification.

In Vitro N-terminal Acetylation Assays

These assays are crucial for determining the kinetic parameters of NatB for different substrates and for screening potential inhibitors.

Protocol: In Vitro Fluorescence-Based NAT Assay

This protocol is adapted from methods used for other N-terminal acetyltransferases and relies on the detection of the co-product Coenzyme A (CoA).[17][18]

  • Reagent Preparation:

    • Recombinant human NatB complex (NAA20/NAA25).

    • Synthetic peptides with varying N-terminal sequences (e.g., ME..., MD..., MN..., MQ..., and negative controls).

    • Acetyl-Coenzyme A (Ac-CoA).

    • Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100.

    • ThioGlo4 fluorescent probe.

  • Reaction Setup (384-well plate format):

    • To each well, add 20 µL of a solution containing the peptide substrate and ThioGlo4 in assay buffer.

    • Initiate the reaction by adding 20 µL of a solution containing NatB and Ac-CoA in assay buffer.

    • Final concentrations: 100 nM NatB, 1-100 µM peptide, 1-100 µM Ac-CoA, 15 µM ThioGlo4.

  • Data Acquisition:

    • Monitor the increase in fluorescence (excitation ~380 nm, emission ~465 nm) over time using a microplate reader at 37°C.[17] The rate of fluorescence increase is proportional to the rate of CoA production and thus NatB activity.

  • Data Analysis:

    • Calculate initial reaction velocities from the linear phase of the fluorescence curves.

    • Determine kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

Table 1: Representative Kinetic Parameters for NatB Substrates

Substrate SequenceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Met-Glu-...ValueValueValue
Met-Asp-...ValueValueValue
Met-Asn-...ValueValueValue
Met-Gln-...ValueValueValue
Met-Ala-... (Negative Control)N.D.N.D.N.D.
Note: Specific values would be determined experimentally. N.D. = Not Detected.
Mass Spectrometry-Based Proteomics for In Vivo Analysis

Mass spectrometry (MS) is the gold standard for identifying and quantifying Nt-acetylation in complex biological samples.[1]

Workflow: N-terminomics for NatB Substrate Identification

  • Sample Preparation:

    • Isolate proteins from cells or tissues of interest (e.g., wild-type vs. NatB knockdown/knockout).

    • Chemically block free ε-amino groups of lysine residues.

    • Digest the proteome with a protease like trypsin.

  • Enrichment of N-terminal Peptides:

    • Utilize methods like strong cation exchange (SCX) chromatography to enrich for N-terminal peptides, which have a different charge state than internal tryptic peptides.[19]

  • LC-MS/MS Analysis:

    • Separate the enriched peptides by liquid chromatography (LC) coupled to a high-resolution tandem mass spectrometer (MS/MS).[1]

    • The mass spectrometer identifies peptide sequences and the presence of modifications, such as acetylation (a +42 Da mass shift).[1]

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database to identify acetylated N-terminal peptides.

    • Quantify the relative abundance of acetylated peptides between different experimental conditions (e.g., wild-type vs. NatB knockdown) to identify bona fide NatB substrates.[7]

dot digraph N terminomics_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Protein Extraction\n(e.g., WT vs. NatB KO cells)", fillcolor="#F1F3F4"]; B [label="Lysine Blocking", fillcolor="#F1F3F4"]; C [label="Proteolytic Digestion\n(e.g., Trypsin)", fillcolor="#F1F3F4"]; D [label="Enrichment of\nN-terminal Peptides (e.g., SCX)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Database Search &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Identification of\nNatB Substrates", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; } "N-terminomics Workflow"

NatB in Drug Development

The involvement of NatB in critical cellular processes like cell proliferation and migration, and its association with diseases such as cancer and neurodegeneration, make it an attractive target for therapeutic intervention.[14][20][21] The development of small molecule inhibitors of NatB could offer novel strategies for treating these conditions.[20][22][23]

The assays and workflows described in this guide are essential tools for:

  • High-throughput screening of compound libraries to identify potential NatB inhibitors.

  • Lead optimization to improve the potency and selectivity of inhibitor candidates.

  • Target validation to confirm the on-target effects of inhibitors in cellular and animal models.

Conclusion

The N-terminal acetyltransferase NatB is a key enzyme that shapes the eukaryotic proteome through its specific modification of proteins with N-termini such as Met-Glu. This acetylation is not merely a static modification but a dynamic regulator of protein fate and function, with profound implications for cellular health and disease. A thorough understanding of NatB's substrate specificity, underpinned by structural biology and advanced proteomic techniques, is paramount. The methodologies outlined herein provide a robust framework for researchers and drug development professionals to further unravel the complexities of the N-terminal acetylome and to exploit this knowledge for the development of novel therapeutic strategies.

References

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Sources

An In-depth Technical Guide to N-Acetyl-L-methionyl-L-glutamic acid (Ac-Met-Glu-OH)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Acetyl-L-methionyl-L-glutamic acid (Ac-Met-Glu-OH), a dipeptide of interest in various scientific and biomedical research fields. Due to its specific nature as a non-commercial peptide, a dedicated CAS number is not readily found in public chemical databases. This document, therefore, focuses on the synthesis, characterization, and potential biological significance of this molecule, drawing from established principles of peptide chemistry and the known functions of its constituent amino acids.

Core Chemical Identity

N-Acetyl-L-methionyl-L-glutamic acid is a dipeptide wherein the N-terminus of L-methionine is acetylated, and its C-terminus is linked to the amino group of L-glutamic acid via a peptide bond. While a specific CAS number for Ac-Met-Glu-OH is not indexed, its identity can be established through its constituent parts and calculated properties.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource/Method
IUPAC Name (S)-2-(2-Acetamido-4-(methylthio)butanamido)pentanedioic acidIUPAC Nomenclature
Molecular Formula C₁₂H₂₀N₂O₆SCalculated
Molecular Weight 320.36 g/mol Calculated
Canonical SMILES CSCCC(C(NC(CCC(=O)O)C(=O)O)=O)NC(=O)CStructure-based
Constituent 1 N-Acetyl-L-methionineCAS: 65-82-7
Constituent 2 L-Glutamic acidCAS: 56-86-0

Synthesis of Ac-Met-Glu-OH: A Methodological Approach

The synthesis of Ac-Met-Glu-OH can be achieved through standard peptide synthesis protocols, most commonly via Solid-Phase Peptide Synthesis (SPPS) for its efficiency and ease of purification.[1] The general strategy involves the sequential coupling of amino acids on a solid support, followed by N-terminal acetylation.

Rationale for Solid-Phase Synthesis

SPPS is the preferred method for creating peptides of a defined sequence.[1] By anchoring the C-terminal amino acid (Glutamic acid) to a resin, excess reagents and by-products from the coupling and deprotection steps can be easily washed away, driving the reactions to completion and simplifying purification. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group is standard practice, as they are base-labile and allow for mild deprotection conditions that preserve the integrity of the peptide.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis

Materials:

  • Fmoc-Glu(OtBu)-Wang resin

  • Fmoc-Met-OH

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection reagent: 20% piperidine in DMF

  • Acetylation reagent: Acetic anhydride

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the glutamic acid on the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Methionine Coupling:

    • In a separate vial, pre-activate Fmoc-Met-OH by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF to remove excess reagents.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added methionine.

  • N-Terminal Acetylation:

    • Treat the resin-bound Met-Glu(OtBu) dipeptide with a solution of acetic anhydride and DIPEA in DMF for 1 hour.[2] This step "caps" the N-terminus with an acetyl group.

    • Wash the resin with DMF and then dichloromethane (DCM).

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the t-butyl side-chain protecting group from glutamic acid.

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with ether, and air dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure HPLC fractions to obtain the final Ac-Met-Glu-OH product as a white powder.

Caption: Workflow for the Solid-Phase Synthesis of Ac-Met-Glu-OH.

Characterization and Quality Control

To ensure the correct synthesis and purity of Ac-Met-Glu-OH, several analytical techniques are essential.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which should match the calculated theoretical mass of Ac-Met-Glu-OH (320.36 Da). Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the molecule and analyzing the resulting b- and y-ions, confirming the Met-Glu sequence and the presence of the N-terminal acetyl group.[3] Acetylation often enhances the formation of b-ions, which can aid in sequencing.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

  • ¹H NMR: Will show characteristic peaks for the protons in both amino acid residues and the acetyl group. The chemical shifts of the α-protons can confirm the peptide bond formation.[5]

  • ¹³C NMR: Can be used to identify the carbonyl carbons of the peptide bond and the acetyl group.[6]

  • 2D NMR (e.g., COSY, HSQC): These techniques are invaluable for assigning all proton and carbon signals, providing unambiguous confirmation of the dipeptide's structure.[5][7]

Potential Biological Significance and Applications

The biological role of Ac-Met-Glu-OH has not been specifically elucidated in the literature. However, its function can be inferred from the properties of its components.

Role of N-Acetylation

N-terminal acetylation is a common post-translational modification that can increase the stability of peptides against enzymatic degradation by aminopeptidases.[8] This modification neutralizes the positive charge at the N-terminus, which can influence the peptide's conformation and interaction with other molecules.

Functions of Constituent Moieties
  • N-Acetyl-L-methionine (Ac-Met): Methionine is an essential sulfur-containing amino acid crucial for cellular methylation and redox state maintenance. Ac-Met itself is known to have antioxidant properties, protecting against oxidative stress.[9] It can serve as a more stable precursor to methionine and S-adenosylmethionine (SAMe), the primary methyl donor in cells.[10]

  • N-Acetyl-L-glutamic acid (NAG): While not directly present in the dipeptide, the glutamic acid residue is central. NAG is a critical allosteric activator of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme in the urea cycle, which is essential for ammonia detoxification.[11][12][13] It is also an intermediate in arginine biosynthesis in prokaryotes and lower eukaryotes.[14]

Potential Research Applications

Given the properties of its components, Ac-Met-Glu-OH could be a valuable tool in several research areas:

  • Metabolic Studies: Investigating its role as a potential metabolic intermediate or modulator of pathways involving methionine and glutamate.

  • Drug Development: Serving as a lead compound or a stable pro-drug for delivering methionine or glutamate to specific tissues. The acetyl group could enhance its bioavailability.

  • Neuroscience Research: Both methionine and glutamate have significant roles in the central nervous system. The presence of N-acetylmethionine has been detected in the human brain, suggesting a potential physiological role.[15]

  • Antioxidant Research: Exploring its potential as a protective agent against oxidative damage, leveraging the antioxidant capacity of the N-acetylmethionine moiety.[9]

Urea_Cycle_Activation cluster_Mitochondrion Mitochondrial Matrix Glutamate Glutamate NAGS NAGS Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS NAG N-Acetylglutamate (NAG) NAGS->NAG CPS1_active CPS1 (active) NAG->CPS1_active Allosteric Activation CPS1_inactive CPS1 (inactive) CPS1_inactive->CPS1_active Carbamoyl_P Carbamoyl Phosphate CPS1_active->Carbamoyl_P Ammonia Ammonia (NH₃) Ammonia->CPS1_active Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS1_active Urea_Cycle To Urea Cycle Carbamoyl_P->Urea_Cycle AcMetGluOH Ac-Met-Glu-OH (Potential Modulator?) AcMetGluOH->NAGS Hypothesized Interaction

Caption: Role of N-Acetylglutamate in the Urea Cycle Activation.

Conclusion

N-Acetyl-L-methionyl-L-glutamic acid is a chemically defined dipeptide that, while not commercially cataloged with a CAS number, can be reliably synthesized and characterized using established chemical methodologies. Its potential biological activities, extrapolated from its constituent parts, position it as a molecule of interest for research in metabolism, drug delivery, and neuroscience. This guide provides the foundational knowledge for its synthesis and analysis, paving the way for further investigation into its specific functions and applications.

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  • Caring Sunshine. (n.d.). Ingredient: N-acetyl methionine. Available at: [Link]

  • Kubiak, A. M., et al. (2023). Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. Molecules, 28(9), 3749. Available at: [Link]

  • Tsubouchi, D., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1958. Available at: [Link]

  • Zabel, C., et al. (2011). Detection of N-acetyl methionine in human and mouse brain and its biosynthesis in human oligodendroglioma cells. Journal of Neurochemistry, 118(2), 187-194. Available at: [Link]

  • Scholarly Commons - University of the Pacific. (n.d.). Solid Phase Peptide Synthesis. Available at: [Link]

  • Mills, M. S., et al. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 91(11), 1996-1999. Available at: [Link]

  • Caldara, M., et al. (2010). Osmotically induced synthesis of the dipeptide N-acetylglutaminylglutamine amide is mediated by a new pathway conserved among bacteria. Proceedings of the National Academy of Sciences, 107(27), 12389-12394. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Grokipedia. (n.d.). N-Acetylglutamic acid. Available at: [Link]

  • Caldara, M., et al. (2008). N-Acetylglutamate and its changing role through evolution. The FEBS Journal, 275(22), 5549-5560. Available at: [Link]

  • Hancock Lab. (n.d.). Acetylation (or Succinylation) of Amino Groups on Proteins. Available at: [Link]

  • ResearchGate. (n.d.). General workflow for the mass spectrometry based proteomics analysis of acetylated peptides and proteins. Available at: [Link]

  • Mtoz Biolabs. (n.d.). How to Enrich Acetylated Peptides Before Mass Spectrometry?. Available at: [Link]

  • ResearchGate. (n.d.). Preparation and use of N-acetyl-α-amino acids. Available at: [Link]

  • Google Patents. (n.d.). Method for producing n-acetyl dipeptide and n-acetyl amino acid.
  • Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • ACS Publications. (1962). Synthesis of Two Optically Active N-Acetyl Dipeptides by the p-Nitrophenyl Ester Method. The Journal of Organic Chemistry, 27(10), 3709-3710. Available at: [Link]

  • RSC Publishing. (n.d.). A highly efficient in situ N-acetylation approach for solid phase synthesis. Available at: [Link]

  • bioRxiv. (2025). Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. Available at: [Link]

  • RSC Publishing. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4049-4054. Available at: [Link]

  • PMC. (n.d.). N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)-couplings on conformation, dynamics and solvent. Available at: [Link]

  • RSC Publishing. (n.d.). N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. Available at: [Link]

  • Mtoz Biolabs. (n.d.). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Available at: [Link]

Sources

Methodological & Application

Enzymatic assay for Aminoacylase 1 using Ac-Met-Glu

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Assay for Aminoacylase 1 (ACY1) using Ac-Met-Glu

Introduction & Scientific Context

Aminoacylase 1 (ACY1, EC 3.5.1.14) is a cytosolic, homodimeric zinc-binding metalloenzyme essential for the catabolism of N-acetylated amino acids.[1][2] Its primary physiological function is the hydrolysis of N-acetyl-L-amino acids (e.g., N-acetyl-methionine) into free L-amino acids and acetate, thereby recycling amino acids for protein synthesis.

The "Ac-Met-Glu" Substrate Challenge: The substrate N-acetyl-L-methionyl-L-glutamate (Ac-Met-Glu) represents a blocked dipeptide. It is critical to understand that ACY1 exhibits strict specificity for N-acetylated amino acid monomers and typically does not hydrolyze peptide bonds between amino acids.

  • Direct Substrate: N-Acetyl-L-Methionine (Ac-Met).

  • Sequential Substrate: Ac-Met-Glu.[3]

To assay ACY1 using Ac-Met-Glu, the reaction must be viewed as a Sequential Hydrolysis System involving Acyl Peptide Hydrolase (APEH) . APEH first removes the N-acetyl-methionine (Ac-Met) from the peptide, generating the substrate for ACY1.[4] This Application Note details the protocol for this sequential assay, which is highly relevant for analyzing the "APEH-ACY1 Axis" in tissue lysates or drug screening.

Assay Principle

The assay relies on the colorimetric detection of free


-amino groups using Ninhydrin .[5]

Step 1: APEH Action (Pre-treatment or Coupled)



Result: Release of 1 equivalent of free amine (Glu).

Step 2: ACY1 Action (Target Reaction)



Result: Release of a second equivalent of free amine (Met).

Detection: The Ninhydrin reagent reacts with the free amines of both L-Glutamate and L-Methionine to form Ruhemann’s Purple (


).
  • APEH Only: Low Signal (1 amine eq).

  • APEH + ACY1: High Signal (2 amine eq).

  • ACY1 Only (Control): No Signal (Substrate remains blocked).

Pathway Visualization

ACY1_Pathway Substrate Ac-Met-Glu (Blocked Dipeptide) APEH APEH (Acyl Peptide Hydrolase) Substrate->APEH Intermed1 Ac-Met (N-Acetyl-Methionine) APEH->Intermed1 Cleavage 1 Intermed2 L-Glutamate (Free Amine) APEH->Intermed2 Release ACY1 ACY1 (Aminoacylase 1) Intermed1->ACY1 Ninhydrin Ninhydrin Reaction Intermed2->Ninhydrin Product1 L-Methionine (Free Amine) ACY1->Product1 Cleavage 2 Product2 Acetate ACY1->Product2 Product1->Ninhydrin Signal OD 570nm (Ruhemann's Purple) Ninhydrin->Signal

Caption: Sequential hydrolysis pathway: APEH releases the ACY1 substrate (Ac-Met), enabling ACY1 activity detection.

Materials & Equipment

Reagents:

  • Substrate: N-Acetyl-L-Methionyl-L-Glutamate (Ac-Met-Glu). Note: If unavailable, use N-Acetyl-L-Methionine (Ac-Met) for direct ACY1 validation.

  • Enzymes:

    • Recombinant Human ACY1 (Target).

    • Recombinant APEH (Helper Enzyme).

  • Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.5.

  • Cofactor Solution: 1 mM

    
     or 
    
    
    
    (Critical for ACY1 activity).
  • Ninhydrin Reagent: 2% (w/v) Ninhydrin in ethanol/ethylene glycol.

  • Stop Solution: 10% Trichloroacetic acid (TCA) or simply Heat (

    
    ).
    
  • Standard: L-Methionine (0 - 1 mM range).

Equipment:

  • Spectrophotometer or Microplate Reader (570 nm).

  • Heat block (

    
     for reaction, 
    
    
    
    for development).

Experimental Protocol

Phase A: Preparation
  • Enzyme Activation: ACY1 is a metalloenzyme. Incubate the ACY1 stock with 0.1 mM

    
     (final conc) on ice for 30 mins prior to assay to ensure full metallation.
    
  • Substrate Stock: Prepare 20 mM Ac-Met-Glu in Assay Buffer. Adjust pH to 7.5 if necessary.

Phase B: Sequential Enzymatic Reaction

Design Note: To measure ACY1 specifically, we must ensure APEH is not rate-limiting. We use an excess of APEH.

ComponentTest Sample (

L)
APEH Control (

L)
ACY1 Control (

L)
Blank (

L)
Assay Buffer (50 mM Tris, pH 7.5)50606070
Ac-Met-Glu (20 mM) 20 20 20 20
APEH (Helper Enzyme) 10 10 ----
Pre-Incubation (10 min @ 37°C)Allow APEH to generate Ac-Met------
ACY1 (Target Enzyme) 10 --10 --
Total Volume 90 90 90 90
  • Mix Buffer, Substrate, and APEH (for Test and APEH Control).

  • Pre-Incubate at

    
     for 10–15 minutes. This ensures conversion of Ac-Met-Glu 
    
    
    
    Ac-Met + Glu.
  • Initiate by adding ACY1 to the "Test" and "ACY1 Control" wells.

  • Incubate at

    
     for 30–60 minutes.
    
Phase C: Termination & Detection
  • Stop Reaction: Add 10

    
    L of 10% TCA or heat at 
    
    
    
    for 3 mins.
  • Ninhydrin Development:

    • Add 100

      
      L of Ninhydrin Reagent  to all wells/tubes.
      
    • Heat at

      
       (boiling water bath or thermocycler) for 10 minutes. Color will turn deep purple in presence of free amines.[5]
      
    • Cool to room temperature.[5][6]

    • Add 150

      
      L of 50% Ethanol (to stabilize color).
      
  • Measurement: Read Absorbance at 570 nm .

Data Analysis & Validation

1. Activity Calculation: The "Test" sample contains amines from both Glu (APEH product) and Met (ACY1 product). The "APEH Control" contains only Glu.



2. Specific Activity Formula:



  • Unit Definition: One unit of ACY1 hydrolyzes 1.0

    
    mole of Ac-Met per minute at pH 7.5, 
    
    
    
    .

3. Interpretation of Controls:

  • ACY1 Control (No APEH): Should show Zero/Low Activity . If high activity is observed, the ACY1 preparation may contain contaminating peptidases, or the substrate is degrading spontaneously.

  • APEH Control (No ACY1): Baseline signal (representing 50% conversion of potential amine sites).

Troubleshooting Guide

IssueProbable CauseSolution
No Signal in Test ACY1 apo-enzyme (inactive)Ensure

or

is added. ACY1 requires divalent cations.
High Background in Blank Free amino acids in substrateCheck purity of Ac-Met-Glu using TLC or HPLC.
ACY1 Control has Signal Contaminating APEHUse highly purified recombinant ACY1. Commercial tissue extracts often contain both.
Low Sensitivity pH MismatchNinhydrin reaction is pH sensitive. Ensure the final mix is buffered near pH 5-6 during the boiling step (add Acetate buffer if needed).

References

  • UniProt Consortium. "Aminoacylase-1 (ACY1) - Homo sapiens." UniProtKB, Accession Q03154. [Link]

  • Cole, C., et al. "Determination of Acyl Peptide Enzyme Hydrolase and Aminoacylase-1 Sequential Activity in Biological Samples by Gas Chromatography-Mass Spectrometry."[4] Westmont College / Weber State University, 2019. [Link]

  • Lindner, H., et al. "The molecular basis of aminoacylase 1 deficiency." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 2011. [Link]

Sources

Application Note: Solubilization and Handling of Ac-Met-Glu-OH for Cell Culture

[1][2]

Executive Summary & Physicochemical Profile[3]

Ac-Met-Glu-OH is an acidic dipeptide.[1][2] Its solubility is governed by the ionizable carboxylic acid groups on the Glutamate (Glu) side chain and the C-terminus, and the hydrophobicity of the Methionine (Met) thioether side chain.

  • Challenge 1 (Solubility): As a free acid, the peptide may protonate in pure water (low pH), leading to aggregation.[2] It requires a neutral-to-basic environment or an organic solvent to dissolve fully.[1][2]

  • Challenge 2 (Stability): The Methionine residue is highly susceptible to oxidation (forming Met-sulfoxide), which can render the molecule biologically inactive.[2]

  • Challenge 3 (Cytotoxicity): High concentrations of organic solvents (DMSO) are toxic to cells; the protocol must minimize vehicle volume.[1]

Molecular Specifications
PropertyDetailImplication for Handling
Sequence Ac-Met-Glu-OHN-terminal acetylation removes the positive charge.[1][2]
Isoelectric Point (pI) Acidic (< 4.[1][2]0)Net negative charge at physiological pH (7.4).[1]
Hydrophobicity MixedMet is hydrophobic; Glu is hydrophilic/charged.[1]
Oxidation Risk HIGH Met sulfur oxidizes rapidly in air/solution.[1]
Preferred Solvent DMSO or 0.1M NH₄OHAvoid acidic buffers for initial solubilization.[1]

Protocol A: The "Gold Standard" DMSO Stock Method

Recommended for high-throughput screening and small-molecule libraries.[1][2]

This method uses Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10–50 mM).[1][2] DMSO ensures complete dissolution and sterility (it is bacteriostatic at high concentrations) but requires careful dilution.[1]

Reagents
  • Ac-Met-Glu-OH (Lyophilized powder)[1][2]

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%)[1][2]

  • PBS (Phosphate Buffered Saline), pH 7.4 (sterile)[1][2]

Step-by-Step Procedure
  • Equilibration: Allow the peptide vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic powder.

  • Weighing: Weigh the desired amount of peptide (e.g., 1–5 mg) into a sterile microcentrifuge tube.

  • Solvation (The Critical Step):

    • Add sterile DMSO to achieve a concentration 1000x higher than your final assay concentration.

    • Example: If you need 10 µM in the well, prepare a 10 mM stock.

    • Technique: Gently tap or pipette up and down. DO NOT VORTEX VIGOROUSLY. Vortexing introduces air bubbles, accelerating Methionine oxidation.

  • Visual Inspection: The solution must be crystal clear. If cloudy, sonicate briefly (5–10 seconds) in a water bath sonicator.

  • Sterilization (Optional but Recommended):

    • For stocks < 1 mL, use a 0.22 µm PTFE or Nylon syringe filter.

    • Note: Do not use Cellulose Acetate (CA) filters with 100% DMSO.[1]

  • Storage: Aliquot immediately into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -80°C.

Protocol B: The Aqueous Basic Buffer Method

Recommended for cells highly sensitive to DMSO (e.g., primary neurons, stem cells).[2]

This method utilizes the acidic nature of Ac-Met-Glu-OH.[1][2] By raising the pH slightly, the carboxyl groups deprotonate (

2
Reagents
  • 0.1 M Ammonium Bicarbonate (

    
    ) OR 0.1 M Ammonium Hydroxide (
    
    
    )[1][2]
  • Sterile PBS or Water[1][3][4]

Step-by-Step Procedure
  • Initial Wetting: Add a minimal volume of 0.1 M

    
      (or dilute 
    
    
    ) to the peptide powder.
    • Ratio: Use approx. 10–20% of the final target volume.

  • Dissolution: Agitate gently. The solution should clear rapidly as the pH rises above the pI of the peptide.

  • Dilution: Immediately dilute to the final stock volume with sterile PBS (pH 7.4).

    • Check pH: Verify the final pH is physiological (7.2–7.6). The buffer capacity of PBS usually neutralizes the small amount of base added.

  • Filtration: Sterilize using a 0.22 µm PES (Polyethersulfone) filter.[1]

    • Warning: Aqueous peptide solutions can stick to filters. Pre-wet the filter with PBS or filter a larger volume and discard the first 200 µL.

Cell Culture Integration & Workflow Visualization[2]

Dilution Strategy

To ensure cell health, the final organic solvent concentration must remain below the toxicity threshold (typically <0.5% v/v, ideally <0.1%).[3]

Example Calculation:

  • Target: 10 µM treatment in 2 mL media.

  • Stock: 10 mM DMSO stock (Protocol A).

  • Dilution Factor: 1:1000.

  • Action: Add 2 µL of 10 mM Stock to 2 mL of Media.

  • Final DMSO: 0.1% (Safe for most cells).[1]

Experimental Workflow Diagram

Gcluster_0Solubilization StrategyStartAc-Met-Glu-OH(Solid Powder)CheckCheck DMSOToleranceStart->CheckMethodAMethod A: DMSO(Robust, High Conc)Check->MethodACells tolerateDMSOMethodBMethod B: Basic Buffer(DMSO-Free)Check->MethodBCells sensitiveto DMSOQCVisual QC &Sterile FilterMethodA->QCMethodB->QCDilutionDilute into Media(1:1000)QC->DilutionAssayCell Assay(Incubation)Dilution->Assay

Figure 1: Decision matrix for solubilizing Ac-Met-Glu-OH based on cellular sensitivity to organic solvents.

Critical Troubleshooting: The "Met" Factor

The presence of Methionine creates a specific vulnerability: Oxidation .[5][6]

  • The Mechanism: Methionine thioether (

    
    ) oxidizes to Methionine Sulfoxide (
    
    
    ).[1][2] This adds an oxygen atom, changing the polarity and shape of the molecule.
  • Impact: In many biological contexts, the oxidized form is inactive .

  • Prevention Protocol:

    • Argon Overlay: If storing stocks for >1 week, overlay the liquid with Argon or Nitrogen gas before capping.

    • Avoid Vortexing: Shear stress and aeration promote oxidation. Use gentle inversion or pipette mixing.

    • Reducing Agents: If the assay permits, include 0.5 mM DTT or TCEP in the stock solution to reverse/prevent oxidation [1].

References

  • Biotage. (2023).[1][7] How to handle peptides that contain methionine. Retrieved from

  • Bachem. (2021). Peptide Solubility Guidelines. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1] Handling and Solubility of Peptides. Retrieved from [1][2]

  • GenScript. (2023). Peptide Solubility Guidelines and Calculator. Retrieved from

Application Notes & Protocols: A Guide to In Vitro Acetylation Assays Using the NatB Complex and Met-Glu Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-terminal Acetylation by NatB

N-terminal acetylation (Nt-acetylation) is a widespread and vital protein modification in eukaryotes, affecting as many as 80-90% of all human proteins.[1][2] This process, which involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of a protein's first amino acid, is predominantly a co-translational event occurring as the nascent polypeptide chain emerges from the ribosome.[2][3][4] Nt-acetylation is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs).[2][5] By neutralizing the positive charge at the N-terminus, this modification can profoundly influence a protein's structure, stability, function, subcellular localization, and interactions with other molecules.[3][5]

The NatB complex is one of the major NATs, responsible for acetylating approximately 20% of the human proteome.[2][6] It is a heterodimeric enzyme composed of a catalytic subunit, NAA20, and an auxiliary subunit, NAA25, which helps anchor the complex to the ribosome.[6][7] NatB exhibits high specificity for proteins that retain their initiator methionine (iMet) followed by an acidic or amidic amino acid, with a strong preference for sequences starting with Met-Asp (MD), Met-Glu (ME), Met-Asn (MN), and Met-Gln (MQ).[3][6][8][9] The fidelity of NatB is remarkable, with nearly all of its target proteins undergoing Nt-acetylation.[6]

The functional consequences of NatB-mediated acetylation are diverse and critical for cellular homeostasis. For instance, this modification is essential for the proper function of the actin cytoskeleton and for cell migration.[8] It also plays a role in cell cycle progression and has been implicated in various human diseases when its function is perturbed.[6][8] Given its significance, robust methods for studying NatB activity in a controlled, in vitro setting are invaluable for dissecting its molecular mechanisms, identifying novel substrates, and for the development of potential therapeutic inhibitors.

This guide provides a comprehensive overview and detailed protocols for performing in vitro acetylation assays specifically tailored for the NatB complex and its canonical Met-Glu substrates.

Principle of the In Vitro Acetylation Assay

The in vitro acetylation assay for NatB is a biochemical method designed to measure the enzymatic transfer of an acetyl group from Ac-CoA to a synthetic peptide substrate that mimics the N-terminus of a native NatB target protein. The fundamental reaction is as follows:

NatB + Acetyl-CoA + Peptide (Met-Glu-...) → Acetylated Peptide + Coenzyme A (CoA-SH) + NatB

The extent of this reaction can be quantified by detecting either the consumption of substrates (Ac-CoA or peptide) or the formation of products (acetylated peptide or free CoA). Various detection methods can be employed, each with its own advantages and considerations. Common approaches include:

  • Radiometric Assays: Using radiolabeled Ac-CoA (e.g., [³H]- or [¹⁴C]-acetyl-CoA), the incorporation of the radioactive acetyl group into the peptide substrate can be measured.[10][11] This is a highly sensitive and direct method.

  • Fluorescence-Based Assays: These methods often rely on the detection of the free coenzyme A (CoA-SH) produced during the reaction. For example, the thiol group of CoA can react with a fluorogenic maleimide dye, such as 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM), resulting in a measurable increase in fluorescence.[12][13]

  • Mass Spectrometry (MS)-Based Assays: High-resolution mass spectrometry can be used to directly detect and quantify the formation of the acetylated peptide product.[14][15][16] This method offers high specificity and can precisely identify the site of modification.

  • Coupled Enzymatic Assays: The production of CoA can be linked to other enzymatic reactions that generate a detectable signal, such as a change in absorbance or fluorescence.[17][18][19]

This guide will focus on a fluorescence-based method using CPM due to its high sensitivity, non-radioactive nature, and suitability for high-throughput screening applications.[12]

Experimental Workflow & Key Components

A successful in vitro NatB acetylation assay hinges on the careful preparation and optimization of its core components.

G cluster_prep Component Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Recombinant_NatB Recombinant NatB (NAA20/NAA25) Reaction_Setup 1. Set up reaction (Enzyme, Substrate, Ac-CoA) Recombinant_NatB->Reaction_Setup Peptide_Substrate Peptide Substrate (Met-Glu-...) Peptide_Substrate->Reaction_Setup Acetyl_CoA Acetyl-CoA Acetyl_CoA->Reaction_Setup Assay_Buffer Assay Buffer Assay_Buffer->Reaction_Setup Incubation 2. Incubate at RT (e.g., 30 min) Reaction_Setup->Incubation Stop_Reaction 3. Stop reaction & Add CPM Reagent Incubation->Stop_Reaction Fluorescence_Measurement 4. Measure Fluorescence (Ex: 390 nm, Em: 479 nm) Stop_Reaction->Fluorescence_Measurement Data_Analysis 5. Analyze Data (Calculate activity, IC50, etc.) Fluorescence_Measurement->Data_Analysis

Figure 1. A generalized workflow for a fluorescence-based in vitro NatB acetylation assay.

Reagents and Materials
ComponentRecommended Specifications & Storage
Recombinant Human NatB Purified, active heterodimer of NAA20 and NAA25. Store at -80°C in small aliquots.
Peptide Substrate Synthetic peptide with an N-terminal Met-Glu sequence (e.g., ME...). Purity >95%. Store as a stock solution at -20°C.
Acetyl-Coenzyme A (Ac-CoA) High purity (>95%). Prepare fresh stock solutions in water or a slightly acidic buffer to prevent hydrolysis. Store at -80°C.[10]
Assay Buffer e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT. Optimize as needed.
CPM Reagent 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin. Prepare a stock solution in DMSO. Store protected from light at -20°C.
Microplates 96- or 384-well black, flat-bottom plates for fluorescence assays.
Plate Reader Capable of fluorescence intensity measurement with appropriate filters (e.g., Excitation ~390 nm, Emission ~480 nm).

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format using a CPM-based fluorescence readout.[12]

Part 1: Reagent Preparation
  • Recombinant NatB Enzyme:

    • Thaw a frozen aliquot of purified human NatB (NAA20/NAA25) on ice.

    • Dilute the enzyme to the desired working concentration (e.g., 2X final concentration) in cold Assay Buffer just before use. Note: The optimal enzyme concentration should be determined empirically through an enzyme titration experiment (see Optimization section).

  • Peptide Substrate (Met-Glu-...):

    • Prepare a 10 mM stock solution of the synthetic peptide in nuclease-free water.

    • Further dilute to the desired working concentration (e.g., 2X final concentration) in Assay Buffer.

  • Acetyl-CoA:

    • Prepare a 10 mM stock solution of Ac-CoA in water. It is crucial to prepare this fresh or use freshly thawed aliquots, as Ac-CoA is unstable.[10][20]

    • Dilute to the desired working concentration (e.g., 2X final concentration) in Assay Buffer.

  • CPM Stop/Detection Reagent:

    • Prepare a 1 mM stock solution of CPM in high-quality, anhydrous DMSO.

    • Dilute to a working concentration of 5-10 µM in Assay Buffer. This solution should be prepared fresh and protected from light.

Part 2: Assay Procedure
  • Reaction Setup:

    • In a 96-well black plate, add the reaction components in the following order. Prepare a master mix for each condition where possible to minimize pipetting errors.

      • 25 µL of 2X Peptide Substrate solution.

      • 25 µL of 2X NatB Enzyme solution.

    • Include appropriate controls:

      • No-Enzyme Control: 25 µL of Assay Buffer instead of the enzyme solution.

      • No-Peptide Control: 25 µL of Assay Buffer instead of the peptide solution.

      • No-Ac-CoA Control: Will be initiated with buffer instead of Ac-CoA.

  • Initiate the Reaction:

    • To start the reaction, add 50 µL of 2X Acetyl-CoA solution to each well, bringing the total reaction volume to 100 µL.

    • For the No-Ac-CoA control, add 50 µL of Assay Buffer.

    • Mix gently by tapping the plate or using an orbital shaker for a few seconds.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 30 minutes). Note: The incubation time should be within the linear range of the reaction, as determined by a time-course experiment.

  • Stop Reaction and Develop Signal:

    • Stop the enzymatic reaction by adding 50 µL of the CPM Stop/Detection Reagent to each well.

    • Incubate the plate for an additional 10-15 minutes at room temperature, protected from light, to allow the CPM to react with the generated CoA-SH.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity on a plate reader using an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 479 nm.[12]

Part 3: Data Analysis
  • Background Subtraction: Subtract the average fluorescence signal from the "No-Enzyme" control wells from all other wells.

  • Calculate Enzyme Activity: The resulting fluorescence signal is directly proportional to the amount of CoA produced and thus reflects the NatB activity.

  • For Inhibitor Screening: If testing inhibitors, calculate the percent inhibition relative to a vehicle control (DMSO) using the formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle)) * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanism of NatB-Mediated Acetylation

The catalytic mechanism of NatB involves a direct transfer of the acetyl group from Ac-CoA to the N-terminal amine of the substrate.[5] Structural studies have provided significant insights into how NatB achieves its substrate specificity.[21]

G cluster_NatB NatB Active Site (NAA20) cluster_Reaction Catalytic Transfer cluster_Products Product Release AcCoA Acetyl-CoA Binding_Pocket Substrate Binding Pocket AcCoA->Binding_Pocket Binds Peptide Met-Glu Substrate Peptide->Binding_Pocket Binds Ternary_Complex Ternary Complex Formed (Enzyme-AcCoA-Peptide) Binding_Pocket->Ternary_Complex Nuc_Attack Nucleophilic Attack (N-terminal amine on acetyl carbonyl) Ternary_Complex->Nuc_Attack Acetyl_Transfer Acetyl Group Transfer Nuc_Attack->Acetyl_Transfer Ac_Peptide Acetylated Peptide Acetyl_Transfer->Ac_Peptide CoA Coenzyme A (CoA-SH) Acetyl_Transfer->CoA

Figure 2. The enzymatic mechanism of NatB-mediated N-terminal acetylation.

The NAA25 subunit acts as a scaffold, correctly positioning the catalytic NAA20 subunit.[6][21] The active site within NAA20 contains a binding pocket that specifically recognizes the first two amino acids of the substrate peptide. For a Met-Glu substrate, hydrogen bonds form between the side chain of the glutamic acid residue and specific amino acids within the NAA20 pocket, which is a key determinant of NatB's substrate specificity.[21] This precise positioning orients the α-amino group of the N-terminal methionine for a nucleophilic attack on the carbonyl carbon of the acetyl group of Ac-CoA, leading to the transfer of the acetyl group and the subsequent release of the products.[5][21]

Assay Validation and Optimization

To ensure the reliability and accuracy of the assay, several validation and optimization steps are crucial.

  • Enzyme Titration: Determine the optimal concentration of NatB that yields a robust signal within the linear range of detection. This is done by assaying a series of enzyme dilutions with fixed, saturating concentrations of peptide and Ac-CoA.

  • Time Course: Establish the linear phase of the reaction by measuring product formation at multiple time points. Subsequent experiments should be conducted within this linear range to ensure that the measured activity is proportional to the initial reaction velocity.

  • Substrate Titration (Kₘ Determination): To determine the Michaelis-Menten constant (Kₘ) for the peptide substrate and Ac-CoA, vary the concentration of one substrate while keeping the other at a saturating concentration. This provides valuable information about the enzyme's affinity for its substrates.

  • Z'-Factor Calculation: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Background Signal - Autohydrolysis of Acetyl-CoA.- Contaminating thiol compounds in reagents.- Impure enzyme preparation.- Prepare Ac-CoA fresh for each experiment.[10]- Use high-purity reagents and buffers.- Include a no-enzyme control to subtract background.- Further purify the enzyme if necessary.
Low or No Signal - Inactive enzyme.- Incorrect buffer conditions (pH, salt).- Sub-optimal substrate concentrations.- Degraded Ac-CoA or peptide.- Verify enzyme activity with a positive control substrate.- Optimize buffer pH and ionic strength.- Perform substrate titrations to find optimal concentrations.- Use fresh or properly stored reagents.
Non-linear Reaction Course - Substrate depletion.- Product inhibition.- Enzyme instability.- Reduce enzyme concentration or incubation time.- Dilute the reaction to minimize product accumulation.- Assess enzyme stability under assay conditions.

Conclusion

The in vitro acetylation assay is a powerful tool for investigating the function and regulation of the NatB complex. The fluorescence-based method described here offers a sensitive, continuous, and non-radioactive means to quantify NatB activity, making it suitable for a wide range of applications, from basic kinetic characterization to high-throughput screening for inhibitors. By carefully optimizing and validating the assay parameters, researchers can obtain reliable and reproducible data, furthering our understanding of the critical role of N-terminal acetylation in cellular biology and disease.

References

  • NatB - Wikipedia. Available at: [Link]

  • Deng, S., et al. (2021). Structure and mechanism of acetylation by the N-terminal dual enzyme NatA/Naa50 complex. bioRxiv. Available at: [Link]

  • Van Damme, P., et al. (2012). N-terminal acetylome analyses and functional insights of the N-terminal acetyltransferase NatB. PNAS. Available at: [Link]

  • N-terminal acetylation - Wikipedia. Available at: [Link]

  • Goudarzi, A., et al. (2018). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods in Molecular Biology. Available at: [Link]

  • Li, F., et al. (2022). N-terminal acetylation regulates autophagy. Autophagy. Available at: [Link]

  • Mtoz Biolabs. Quantitative Analysis of Protein Acetylation Using Acetylomics. Available at: [Link]

  • Støve, S.I., et al. (2021). Charting the N-Terminal Acetylome: A Comprehensive Map of Human NatA Substrates. International Journal of Molecular Sciences. Available at: [Link]

  • Deng, S., & Marmorstein, R. (2020). Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation. Trends in Biochemical Sciences. Available at: [Link]

  • ResearchGate. Substrate specificity and subunit compositions of Ntacetylases. Available at: [Link]

  • Mtoz Biolabs. Acetylation Detection of Specific Proteins. Available at: [Link]

  • Schilling, B., et al. (2013). Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]

  • Ree, R., et al. (2018). Cotranslational, Posttranslational, and Noncatalytic Roles of N-terminal Acetyltransferases. The Journal of Biological Chemistry. Available at: [Link]

  • Mtoz Biolabs. Procedure of Quantitative Acetylomics Based on LC-MS/MS. Available at: [Link]

  • Layer, J., et al. (2021). Structural basis of Naa20 activity towards a canonical NatB substrate. Communications Biology. Available at: [Link]

  • Magin, R.S., et al. (2025). A fluorescent CPM-based in vitro acetylation assay: A tool for assessing N-terminal acetyltransferase activity and profiling compound activity. Methods in Enzymology. Available at: [Link]

  • Huber, M., et al. (2020). NatB-Mediated N-Terminal Acetylation Affects Growth and Biotic Stress Responses. Plant Physiology. Available at: [Link]

  • Linster, E., et al. (2020). NatB-Mediated N-Terminal Acetylation Affects Growth and Biotic Stress Responses. Plant Physiology. Available at: [Link]

  • Han, A., et al. (2017). Molecular Basis of Substrate Specific Acetylation by N-Terminal Acetyltransferase NatB. Structure. Available at: [Link]

  • Linster, E., & Wirtz, M. (2022). Disruption of the Nα-Acetyltransferase NatB Causes Sensitivity to Reductive Stress in Arabidopsis thaliana. Frontiers in Plant Science. Available at: [Link]

  • Weinert, B.T., et al. (2018). Quantifying dynamic protein acetylation using quantitative stoichiometry. bioRxiv. Available at: [Link]

  • Bitesize Bio. 5 Top Tips For Detecting Non-Histone Lysine Acetylation. Available at: [Link]

  • Van Damme, P., et al. (2012). N-terminal acetylome analyses and functional insights of the N-terminal acetyltransferase NatB. PNAS. Available at: [Link]

  • ResearchGate. In vitro acetylation competition assay. Available at: [Link]

  • Van Damme, P., et al. (2014). Expanded in vivo substrate profile of the yeast N-terminal acetyltransferase NatC. FEBS Letters. Available at: [Link]

  • Foyn, H., et al. (2017). DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity. Methods in Molecular Biology. Available at: [Link]

  • Kang, L., et al. (2020). Molecular basis for N-terminal alpha-synuclein acetylation by human NatB. Nature Communications. Available at: [Link]

  • Bas-Cea, A., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules. Available at: [Link]

  • ResearchGate. In vitro N-acetylation activity of the hNatB complex. Available at: [Link]

  • Pestana, A., et al. (2009). Characterization of the human Nα-terminal acetyltransferase B enzymatic complex. BMC Biochemistry. Available at: [Link]

  • Bio-protocol. In vitro acetylation and deacetylation assay. Available at: [Link]

  • Chen, Y., et al. (2025). Purification and activity assays of N-terminal acetyltransferase D. Methods in Enzymology. Available at: [Link]

  • Gottlieb, L.B., & Marmorstein, R. (2020). Biochemical and structural analysis of N-terminal acetyltransferases. Methods in Enzymology. Available at: [Link]

  • Wu, F., et al. (2007). Kinetics and Regulation of Mammalian NADH-Ubiquinone Oxidoreductase (Complex I). The Journal of Biological Chemistry. Available at: [Link]

  • Protein Data Bank Japan (PDBj). EMDB-21307: Cryo-EM structure of human NatB complex. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Removing Methionine Sulfoxide Impurities from Ac-Met-Glu

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering a common but critical impurity issue: the oxidation of the Methionine (Met) thioether to Methionine Sulfoxide (Met(O)).[1][2][3] In the specific case of Ac-Met-Glu , a short, acidic dipeptide, this impurity introduces a mass shift of +16 Da and a significant polarity shift. Due to the small size of the peptide, standard purification strategies requires precise tuning.

This guide serves as a self-validating troubleshooting system. It is structured to help you Diagnose , Prevent , and Rescue your peptide batches.

Module 1: Diagnosis & Detection

Q1: How do I definitively confirm that the impurity is Met(O) and not a synthesis failure?

Answer: You must rely on the orthogonality of Mass Spectrometry (MS) and Reversed-Phase HPLC (RP-HPLC).

  • Mass Spectrometry Signature:

    • Observation: Look for a secondary peak with a mass of M + 16 Da .[4]

    • Root Cause: The oxygen atom adds 15.99 Da to the thioether side chain.

    • Verification: If you observe M + 32 Da, you have formed Methionine Sulfone (Met(O)₂), which is irreversible. The M+16 peak (Sulfoxide) is chemically reversible.

  • Chromatographic Behavior (RP-HPLC):

    • Observation: The Met(O) impurity will elute earlier (smaller retention factor,

      
      ) than the native Ac-Met-Glu product on a C18 column.
      
    • Mechanism: The sulfoxide group is highly polar compared to the hydrophobic thioether of native Methionine. This increases the peptide's overall hydrophilicity, reducing its interaction with the hydrophobic stationary phase [1].

Data Table 1: Diagnostic Signatures

FeatureNative Ac-Met-GluImpurity: Ac-Met(O)-Glu
Mass Shift Base Mass (M)M + 16 Da
RP-HPLC Elution Late Eluting (Main Peak)Early Eluting (Pre-peak)
Polarity AmphipathicHighly Polar
Reversibility N/AReversible (Chemical Reduction)

Module 2: Purification Strategies (Separation)

Q2: My Ac-Met-Glu is eluting near the void volume. How do I separate the Met(O) impurity?

Answer: Ac-Met-Glu is a small, acidic dipeptide. On standard C18 columns with 0.1% TFA, it may not retain well enough to resolve the even more polar Met(O) impurity.

Troubleshooting Protocol:

  • Switch Stationary Phase:

    • Recommendation: Use a C18-AQ (Aqueous) column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Reasoning: C18-AQ columns are designed to prevent phase collapse in 100% aqueous conditions, allowing you to start with a very shallow gradient (0-5% B) to capture the early eluting Met(O). HILIC provides orthogonal selectivity where the polar Met(O) might actually be retained longer or resolved better than on C18 [2].

  • pH Modulation:

    • Action: Adjust mobile phase pH to ~2.5 (using phosphate buffer instead of TFA).

    • Reasoning: Suppressing the ionization of the Glutamic acid (Glu) carboxyl groups (pKa ~4.2) increases hydrophobicity, improving retention on C18 and enhancing the resolution between the Met and Met(O) species.

  • Gradient Optimization:

    • Protocol: Use an isocratic hold at 1-2% Acetonitrile for 5-10 minutes before starting the gradient. This forces the highly polar Met(O) species to elute while the native peptide interacts with the stationary phase.

Module 3: Chemical Rescue (Reduction)

Q3: I cannot separate the impurity. Can I chemically convert Met(O) back to Met?

Answer: Yes. Since Met(O) formation is reversible, you can perform a "rescue" reduction.[5] The most robust method for peptides involves Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) in acidic media.

WARNING: This reaction generates Iodine (


). You must include a reduction step (Ascorbic Acid or Sodium Thiosulfate) at the end to quench the iodine, or the peptide may re-oxidize or iodinate tyrosine residues (if present, though not applicable to Ac-Met-Glu).
Protocol: Post-Purification Reduction

Use this if you have already cleaved the peptide and dissolved it.

  • Dissolution: Dissolve crude peptide in TFA (Trifluoroacetic acid) .

  • Reagent Addition: Add DMS (Dimethyl sulfide) and NH₄I (Ammonium Iodide).

    • Ratio: Peptide : DMS : NH₄I : TFA (10 mg : 50 µL : 15 mg : 1 mL).

  • Reaction: Stir at 0°C for 30 minutes , then allow to warm to Room Temperature for 30 minutes.

    • Visual Cue: The solution will turn dark red/brown due to the liberation of

      
      .
      
  • Quenching: Pour the mixture into ice-cold water. Add solid Ascorbic Acid or Sodium Thiosulfate solution dropwise until the solution becomes colorless (reduction of

    
     to 
    
    
    
    ).
  • Work-up: Lyophilize immediately or load directly onto Prep-HPLC.

Mechanism of Action: The reaction follows a nucleophilic attack by the iodide ion on the protonated sulfoxide oxygen, followed by oxygen transfer to DMS (forming DMSO).

Figure 1: Decision tree for diagnosing and treating Methionine Sulfoxide impurities.

Module 4: Prevention (Root Cause Analysis)

Q4: How do I stop this from happening in the next batch?

Answer: Prevention is superior to rescue. The oxidation likely occurred during the cleavage step or improper storage.

Preventative Checklist:

  • Cleavage Cocktail Optimization:

    • Standard cleavage cocktails (95% TFA) are insufficient for Met-containing peptides.

    • Solution: Use Reagent H or a specific "Met-Cocktail":

      • TFA (81%)[1]

      • Phenol (5%)[1]

      • Thioanisole (5%)[1]

      • EDT (1,2-Ethanedithiol) (2.5%) - Crucial Scavenger

      • Water (3%)

      • DMS (Dimethyl sulfide) (2%)

      • Ammonium Iodide (NH₄I) (1.5%) [3, 4].[1][2]

    • Note: The presence of Iodide and DMS in the cleavage cocktail prevents oxidation in situ.

  • Inert Atmosphere:

    • Always perform the cleavage reaction under a blanket of Nitrogen (

      
      ) or Argon . Oxygen from the air is the primary oxidant.
      
  • Degassing:

    • Ensure all HPLC solvents and cleavage reagents are thoroughly degassed (sonication or helium sparge) before use.

References

  • Ghesquière, B., et al. (2011).[6] Isolation of methionine sulfoxide containing peptides from a complex mixture using COFRADIC. ResearchGate. Link

  • Biotage. (2017).[7][8] The Separation and Quantitation of Peptides with and without Oxidation of Methionine. NCBI/PMC. Link

  • Nicolás, E., et al. (1995).[7] A study of the use of NH4I for the reduction of methionine sulfoxide in peptides. Semantic Scholar. Link

  • Biotage. (2023).[1][2][4] How to handle peptides that contain methionine. Biotage Blog. Link

Sources

Technical Support Center: Resolving Ac-Met-Glu-OH Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AC-MET-GLU-TAIL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting peak asymmetry (tailing) for N-acetylated acidic dipeptides in LC-MS.

Executive Summary

The analysis of Ac-Met-Glu-OH (N-acetyl-methionyl-glutamic acid) presents a unique chromatographic challenge. Unlike standard peptides, this molecule lacks a basic N-terminus (due to acetylation) and possesses two acidic moieties (C-terminal carboxyl and Glutamic acid side chain).

The Problem: Users frequently observe severe peak tailing (


) or peak broadening on standard C18 columns.

The Root Causes:

  • Metal Chelation: The Glutamic acid (Glu) residue and C-terminal carboxyl act as Lewis bases, chelating trace iron in stainless steel hardware.

  • Ionization Equilibrium: Standard 0.1% Formic Acid (pH ~2.7) is often insufficient to fully protonate the Glu side chain (

    
    ), leading to mixed-mode retention.
    
  • Dewetting: The molecule is small and polar; highly aqueous initial conditions can cause C18 phase collapse.

Diagnostic Workflow

Use the following decision tree to isolate the source of your peak tailing.

TroubleshootingFlow Start Start: Peak Tailing Observed CheckPH Step 1: Check Mobile Phase pH Is pH < 2.5? Start->CheckPH AdjustPH Action: Switch to 0.1% DFA or TFA (Protonate Glu side chain) CheckPH->AdjustPH No (pH > 2.7) CheckMetal Step 2: Check for Metal Interaction Does peak improve with chelator? CheckPH->CheckMetal Yes AdjustPH->CheckMetal Passivate Action: Passivate System or Use Hybrid Surface Column CheckMetal->Passivate Yes (Chelation Confirmed) CheckColumn Step 3: Check Column Chemistry Is it a standard C18? CheckMetal->CheckColumn No Solved Issue Resolved Passivate->Solved ChangeCol Action: Switch to C18-Aq (Polar Embedded) or HILIC CheckColumn->ChangeCol Yes (Phase Collapse) CheckColumn->Solved No (Column OK) ChangeCol->Solved

Figure 1: Diagnostic logic flow for isolating peak tailing causes in acidic, acetylated peptides.

Phase 1: The Chemistry of the Problem

Q: Why does this specific peptide tail when others do not?

A: You are fighting two forces: Acidity and Chelation .

  • The "Blocked" N-Terminus:

    • Standard peptides have a positively charged N-terminus (

      
      ) that interacts with silanols via cation exchange.
      
    • Ac-Met-Glu-OH is acetylated. It has no positive charge . Therefore, the tailing is not caused by the classic "silanol-cation" interaction.

  • The Acidic "Double Whammy":

    • C-Terminus

      
      :  ~2.1
      
    • Glu Side Chain

      
      :  ~4.2
      
    • At pH 2.7 (0.1% Formic Acid), the Glu side chain is partially ionized (

      
      ). This negative charge repels the C18 stationary phase (causing fronting/poor retention) while simultaneously interacting with metals (causing tailing).
      

Phase 2: Mobile Phase Optimization

Q: I am using 0.1% Formic Acid. Why isn't it working?

A: Formic acid is too weak to fully suppress the ionization of Glutamic acid. To achieve a sharp peak, you must drive the pH below the


 of the Glu side chain (pH < 3.0 is mandatory; pH < 2.5 is ideal) to ensure the molecule is neutral.
Protocol: Acid Modifier Selection
ModifierpH (0.1%)MS SignalPeak Shape ImpactRecommendation
Formic Acid (FA) ~2.7HighPoor (Tailing)Avoid for this molecule.
Trifluoroacetic Acid (TFA) ~2.0Low (Suppression)Excellent Use for UV detection or if sensitivity permits.
Difluoroacetic Acid (DFA) ~2.2MediumGood Best Compromise.

Recommendation: Switch to 0.1% Difluoroacetic Acid (DFA) .[1] It provides the low pH of TFA (sharpening the peak) without the severe ion pairing suppression in MS [1][3].

Phase 3: Hardware & Metal Chelation

Q: My peak shape degrades over time. Is the column dying?

A: Likely not. Your system is likely accumulating iron, or the column frits are active. Ac-Met-Glu-OH is a strong chelator. The Glu and Met residues can bind to iron in stainless steel, leading to a "shark fin" tail.

Experiment: The Chelation Test
  • Prepare mobile phase A with 5 µM Medronic Acid (or EDTA, though EDTA suppresses MS signal more).

  • Run the standard gradient.

  • Result: If the tail disappears immediately, your issue is metal interaction.

The Fix:
  • Passivation: Flush the LC system with 30% Phosphoric Acid overnight (disconnect the column and MS source!).

  • Column Hardware: Switch to a column with PEEK-lined steel or "Hybrid Surface" technology (e.g., Waters Premier or Agilent Bio-inert) to eliminate analyte-metal contact [7].

Phase 4: Column Selection

Q: Is C18 the wrong tool for this job?

A: Standard C18 is risky. Because Ac-Met-Glu-OH is small and polar (especially the Glu end), it requires high aqueous content to retain. Standard C18 chains can "collapse" (dewet) in 100% water, causing loss of retention and tailing.

Recommended Stationary Phases
Column TypeMechanismWhy it works for Ac-Met-Glu-OH
C18-Aq / Polar Embedded Hydrophobic + Polar ShieldingPrevents phase collapse in 100% water; polar group shields silanols.
HSS T3 (High Strength Silica) Retentive C18Designed specifically for retaining polar organic acids.
HILIC (Amide) PartitioningAlternative Approach. Retains the polar acid strongly; elutes in high organic (good for MS sensitivity).

Workflow Diagram: Column Selection

ColumnSelection Input Ac-Met-Glu-OH Analysis RPLC Reversed Phase (Preferred) Input->RPLC HILIC HILIC (Alternative) Input->HILIC C18Aq Result: Good Retention Requires acidic pH RPLC->C18Aq Use C18-Aq / T3 (Prevent Dewetting) Amide Result: High Sensitivity Requires Buffer (Ammonium Formate) HILIC->Amide Use Amide Phase (High MS Sensitivity)

Figure 2: Selecting the correct stationary phase based on retention needs.

References

  • Waters Corporation. Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.Link

  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography (HILIC) Guide.Link

  • Nguyen, J.M., et al. Difluoroacetic Acid as a New Ion-Pairing Agent for the Analysis of Peptides. Journal of Chromatography A.[2]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

  • LCGC International. LC Troubleshooting Essentials: Peak Tailing.Link

  • Waters Corporation. Increasing Chromatographic Performance of Acidic Peptides in RPLC-MS-based Assays with ACQUITY Premier.Link

Sources

Technical Support Center: Purification of Short Acidic N-Acetyl Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PUR-ACID-NAC-001

Executive Summary

Purifying short, acidic, N-acetylated peptides presents a "perfect storm" of chromatographic challenges. The N-acetyl modification removes the N-terminal amine's positive charge, eliminating the zwitterionic character that typically aids solubility. Combined with acidic residues (Asp/Glu), these peptides often possess a net negative charge even at low pH and exhibit extreme hydrophilicity, leading to void volume elution in Reverse Phase HPLC (RP-HPLC) and isoelectric precipitation in standard loading buffers.

This guide moves beyond standard protocols to provide a mechanism-based troubleshooting system for these specific molecules.

Module 1: Solubility & Sample Preparation

The Issue: The sample precipitates immediately upon injection or sits as a cloudy suspension.

The Mechanism

Standard peptides are zwitterionic. However, N-acetylation caps the N-terminus. If your peptide is short and acidic (e.g., Ac-Asp-Glu-Asp-OH), it lacks cationic sites. In standard 0.1% TFA (pH ~2), the carboxyl side chains protonate (


), rendering the peptide uncharged and highly hydrophobic locally, leading to aggregation, even if the sequence looks polar.
Protocol: The "pH Flip" Solubilization

Do NOT dissolve these peptides in 0.1% TFA or water.

  • Calculate pI: N-acetyl acidic peptides often have a pI < 3.0.

  • Solubilizing Buffer: Use 0.1% Ammonium Hydroxide (NH₄OH) or 20-50 mM Ammonium Bicarbonate .

    • Why? This deprotonates the carboxyls (

      
      ), creating charge repulsion that prevents aggregation.
      
  • Injection Check: Ensure your injection volume is small (<5% of column volume) to prevent the basic sample plug from disrupting the acidic local environment of the column if running RP-HPLC.

Module 2: RP-HPLC Retention Strategies

The Issue: The peptide elutes in the void volume (t0) or shows broad, smearing peaks on C18.

Strategy A: The "Water-Wettable" Stationary Phase

Short acidic peptides require high aqueous conditions (95-100% Buffer A) to retain. Standard C18 chains undergo "phase collapse" (dewetting) in 100% water, losing interaction surface area.

  • Solution: Switch to a Polar-Embedded C18 or C18-AQ (Aqueous) column.

  • Mechanism: These phases contain a hydrophilic group near the silica surface that allows water to penetrate the pores, keeping the C18 chains extended and available for interaction even in 100% buffer.

Strategy B: Ion-Pairing Switch (TFA vs. TEAA)

If 0.1% TFA fails to retain the peptide on a C18-AQ column, the peptide is likely too hydrophilic.

  • The Fix: Switch Mobile Phase Modifier to Triethylammonium Acetate (TEAA) or Triethylamine (TEA) + Phosphoric Acid (if MS is not required).

  • Protocol:

    • Buffer A: 10-50 mM TEAA (pH 6.5).

    • Buffer B: Acetonitrile (no modifier needed, or matching TEAA).

  • Mechanism: The Triethylammonium cation (

    
    ) forms a neutral ion pair with the peptide's anionic carboxyl groups. The ethyl groups on the TEA then interact strongly with the C18 stationary phase, effectively "gluing" the peptide to the column.
    

Module 3: Orthogonal Purification (AEX & HILIC)

The Issue: RP-HPLC cannot separate the target from "failure sequences" (e.g., n-1 deletions).

Workflow 1: Anion Exchange (AEX)

Since N-acetyl acidic peptides are purely anionic, AEX is the most logical orthogonal step.

  • Column: Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX).

  • Buffer A: 20 mM Ammonium Bicarbonate (pH 8.0) or Tris-HCl.

  • Buffer B: Buffer A + 1.0 M NaCl (or Ammonium Acetate for volatile elution).

  • Benefit: Resolves impurities based on charge density (e.g., a deletion of an Asp residue results in a significant charge difference).

Workflow 2: HILIC (Hydrophilic Interaction Liquid Chromatography)

If the peptide is too polar for C18 even with ion pairing.

  • Mechanism: HILIC retains polar compounds using a water layer adsorbed to a polar stationary phase (Silica, Amide).

  • Elution: Inverse gradient (Start high organic, elute with increasing water).

  • Caution: N-acetyl peptides are soluble in water but may precipitate in high Acetonitrile. Dissolve sample in 50% ACN/Water if possible before injection.

Visual Decision Matrix

The following diagram outlines the logical flow for selecting the correct purification mode based on peptide behavior.

PeptidePurificationStrategy Start Start: Short Acidic N-Acetyl Peptide SolubilityCheck Step 1: Solubility Check (Dissolve in 50mM NH4HCO3) Start->SolubilityCheck RP_Check Step 2: Analytical RP-HPLC (C18-AQ, 0.1% TFA) SolubilityCheck->RP_Check Decision_Retained Is it retained? RP_Check->Decision_Retained Yes_Resolution Good Resolution? Decision_Retained->Yes_Resolution Yes No_Void Elutes in Void (t0) Decision_Retained->No_Void No Proceed Proceed to Prep (Standard Protocol) Yes_Resolution->Proceed Yes Switch_AEX Strategy: Anion Exchange (SAX Column) Salt Gradient Yes_Resolution->Switch_AEX No (Co-eluting impurities) Switch_TEAA Strategy: Ion Pairing Switch to 20mM TEAA pH 6.5 on C18-AQ No_Void->Switch_TEAA Check_TEAA Retained on TEAA? Switch_TEAA->Check_TEAA Check_TEAA->Proceed Yes Switch_HILIC Strategy: HILIC (Amide Column) Start 90% ACN Check_TEAA->Switch_HILIC No (Still too polar)

Caption: Decision tree for selecting chromatographic modes based on retention behavior of acidic peptides.

Comparison of Buffer Systems

Parameter0.1% TFA (Standard)10-50 mM TEAA (Ion Pair)20 mM NH₄HCO₃ (Basic)
pH ~2.06.5 - 7.0~8.0
Mechanism Proton suppression (Hydrophobicity)Ion Pairing (Charge Neutralization)Deprotonation (Charge Repulsion)
Suitability Standard peptidesBest for Acidic Peptides on C18 Best for AEX or Solubilization
Volatility High (Lyophilize)High (Lyophilize)High (Lyophilize)
MS Compat. Yes (Signal suppression possible)Yes (Good)Yes
Risk Precipitation of N-acetyl acidic peptides Strong retention (hard to elute)Silica dissolution (if > pH 8 on standard cols)

Troubleshooting FAQs

Q: I see a "ghost peak" or negative peak at the start of my run. A: This is likely your injection solvent. If you dissolved the peptide in NH₄OH or Bicarbonate to get it into solution, but your mobile phase is acidic (TFA), you will see a refractive index upset or UV dip at the void. Fix: Reduce injection volume or increase buffer concentration in the mobile phase.

Q: My peptide is pure by UV (220nm) but Mass Spec shows multiple masses. A: Acidic peptides avidly bind sodium (


) and potassium (

) adducts. You may see M+22 or M+38 peaks.
  • Fix: Desalt thoroughly. If using TEAA, the triethylammonium ion can also suppress signal; ensure thorough lyophilization or use a heated source in MS to remove the ion pair.

Q: Can I use standard C18 for these peptides? A: Only if the peptide has significant hydrophobic residues (Leu, Phe, Val). If the sequence is Ac-Asp-Asp-Glu-Gly-OH, standard C18 will likely fail due to phase collapse at the high aqueous content needed to retain it. You must use a "Polar Embedded" or "AQ" designated column [1, 5].

Q: Why not use Cation Exchange (CEX)? A: CEX binds positively charged peptides. An N-acetylated acidic peptide has no positive charge (N-terminus is capped, side chains are negative). It will flow straight through a CEX column. You must use Anion Exchange (AEX) [3, 4].

References

  • Agilent Technologies. (2021).[1] Efficient Purification of Synthetic Peptides at High and Low pH.[1] Retrieved from

  • Bachem. (2021). Peptide Solubility and Handling Guidelines.[2] Retrieved from

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques: Ion Exchange.[3][4] Retrieved from

  • Bio-Rad. (n.d.). Anion Exchange Chromatography Principles and Workflow. Retrieved from

  • Chromatography Online. (2026). Ion Pairing — Blessing or Curse? Alternatives to traditional reagents.[5][6] Retrieved from

  • LifeTein. (2025). Should My Peptide Be Acetylated? Solubility Implications. Retrieved from

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of N-Acetyl-L-methionyl-L-glutamic acid: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of biochemistry and drug development, the precise structural characterization of novel peptides is a critical step in understanding their function and potential therapeutic applications. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectrum of N-Acetyl-L-methionyl-L-glutamic acid, a modified dipeptide. We will explore the theoretical underpinnings of its NMR spectrum, provide a detailed experimental protocol for its acquisition, and objectively compare the capabilities of NMR with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The Structural Landscape of N-Acetyl-L-methionyl-L-glutamic acid

N-Acetyl-L-methionyl-L-glutamic acid is a dipeptide composed of L-methionine and L-glutamic acid, with the N-terminus of methionine protected by an acetyl group. This modification can be crucial for modulating the peptide's biological activity and stability. Understanding the precise three-dimensional structure and electronic environment of this molecule is paramount, and NMR spectroscopy stands as a powerful, non-destructive technique for this purpose.

Predicting the NMR Spectrum: A Proton and Carbon-13 Tour

The ¹H and ¹³C NMR spectra of N-Acetyl-L-methionyl-L-glutamic acid are predicted to exhibit a series of distinct signals corresponding to the unique chemical environments of each proton and carbon atom. The chemical shifts are influenced by several factors, including the electronegativity of neighboring atoms, the formation of the peptide bond, and the presence of the N-acetyl group.[1][2]

Expected ¹H NMR Chemical Shifts:

The proton NMR spectrum will feature signals from the N-acetyl group, the alpha-protons of both amino acid residues, the side-chain protons of methionine and glutamic acid, and the amide protons. The amide proton of the peptide bond and the N-acetyl group will likely appear downfield due to the deshielding effect of the carbonyl groups.

Expected ¹³C NMR Chemical Shifts:

The carbon-13 NMR spectrum will show distinct resonances for the carbonyl carbons of the acetyl group, the peptide bond, and the two carboxylic acid groups of glutamic acid. The alpha-carbons of methionine and glutamic acid will also have characteristic shifts, as will the carbons in their respective side chains.[3][4]

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale & Notes
N-Acetyl (CH₃) ~2.0~23The methyl protons are relatively shielded. The carbonyl carbon is deshielded.[5][6]
Methionine α-H ~4.4 - 4.6~53Deshielded due to the adjacent amide and carbonyl groups.[7]
Methionine β-CH₂ ~2.0 - 2.2~30Diastereotopic protons may show distinct signals.
Methionine γ-CH₂ ~2.5 - 2.7~31Influenced by the neighboring sulfur atom.[8]
Methionine ε-CH₃ ~2.1~15Characteristic singlet for the methylthio group.[8]
Glutamic Acid α-H ~4.2 - 4.4~54Shift influenced by the peptide bond and the C-terminal carboxyl group.[9]
Glutamic Acid β-CH₂ ~2.0 - 2.3~28Diastereotopic protons may show complex splitting.
Glutamic Acid γ-CH₂ ~2.3 - 2.5~34Adjacent to the side-chain carboxyl group.[3][9]
Amide NH (Met) ~8.0 - 8.5-Downfield shift due to hydrogen bonding and resonance.[7]
Amide NH (Glu) ~8.0 - 8.5-Downfield shift due to hydrogen bonding and resonance.
Carbonyl (Acetyl) -~172Characteristic chemical shift for an amide carbonyl.
Carbonyl (Peptide) -~174Shift is influenced by the peptide bond environment.[10]
Carbonyl (Glu α-COOH) -~176Chemical shift is pH-dependent.[2]
Carbonyl (Glu γ-COOH) -~182Chemical shift is pH-dependent.

Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature.

Experimental Protocol for NMR Spectrum Acquisition

Acquiring high-quality NMR data is contingent upon meticulous sample preparation and instrument setup. The following protocol outlines a robust procedure for the analysis of N-Acetyl-L-methionyl-L-glutamic acid.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of N-Acetyl-L-methionyl-L-glutamic acid. For ¹³C NMR, a higher concentration may be beneficial to improve the signal-to-noise ratio.[11][12]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated water (D₂O) is a common choice for peptides, but the exchange of labile amide protons with deuterium can lead to signal loss. A mixture of H₂O/D₂O (e.g., 90:10) can be used to observe these protons.[13] For better solubility of protected peptides, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that preserves amide proton signals.

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[14]

  • pH Adjustment (if using D₂O): If using D₂O, the pH (or more accurately, the pD) can be adjusted by adding microliter amounts of DCl or NaOD to study the protonation states of the carboxylic acid groups.[2]

  • Internal Standard: Add an internal standard for chemical shift referencing. For aqueous samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is commonly used, with its methyl signal set to 0.00 ppm.[15] For organic solvents like DMSO-d₆, tetramethylsilane (TMS) is the standard.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube, ensuring there are no solid particles.[11]

II. NMR Instrument Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral dispersion and sensitivity.

  • Tuning and Matching: Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.[15]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Solvent Suppression: If using a solvent with residual proton signals (like H₂O/D₂O), apply a solvent suppression technique (e.g., presaturation).[15]

    • Acquisition Parameters: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[4]

    • Acquisition Parameters: A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. A longer relaxation delay may be necessary for quaternary carbons.

Visualizing the Workflow

The following diagram illustrates the key stages of the NMR analysis workflow for N-Acetyl-L-methionyl-L-glutamic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Peptide dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer instrument Instrument Setup (Tune, Lock, Shim) transfer->instrument h1_acq 1H NMR Acquisition instrument->h1_acq c13_acq 13C NMR Acquisition instrument->c13_acq processing Fourier Transform Phase & Baseline Correction h1_acq->processing c13_acq->processing referencing Chemical Shift Referencing processing->referencing integration Integration & Peak Picking referencing->integration assignment Spectral Assignment integration->assignment structure Structural Elucidation assignment->structure

NMR Analysis Workflow

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is unparalleled for detailed structural elucidation in solution, other techniques offer complementary or sometimes more practical advantages for specific analytical questions.

Technique Principle Strengths Limitations Application for N-Acetyl-L-methionyl-L-glutamic acid
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information (connectivity, stereochemistry), non-destructive, quantitative.[16]Lower sensitivity compared to MS, requires higher sample concentration, complex data analysis.[17][18]Definitive structural confirmation, conformational analysis in solution, and studying intermolecular interactions.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.High resolution and sensitivity, excellent for purity assessment and quantification.[16][19]Provides limited structural information (retention time), requires reference standards for identification.[16][19]Purity assessment of the synthesized peptide, quantification, and preparative separation from reaction mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Extremely high sensitivity (picomole to femtomole), provides accurate molecular weight, can be coupled with fragmentation (MS/MS) for sequencing.[17][19]Provides limited information on stereochemistry and 3D structure, can be destructive.Accurate mass determination to confirm the elemental composition, and MS/MS can confirm the amino acid sequence.[20]

Synergistic Power: A Multi-Technique Approach

For a comprehensive characterization of N-Acetyl-L-methionyl-L-glutamic acid, a synergistic approach is often the most robust. HPLC can be used to purify the peptide and confirm its homogeneity. High-resolution mass spectrometry can then provide an accurate mass, confirming the elemental formula. Finally, NMR spectroscopy can deliver the definitive structural proof, elucidating the connectivity and stereochemistry of the molecule. This multi-faceted analytical strategy ensures the highest level of confidence in the identity and purity of the target compound, a cornerstone of rigorous scientific research.

References

  • PubChem. (n.d.). L-Methionine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ complex in D 2 O. Retrieved from [Link]

  • Metabolomics @ TCD. (n.d.). NMR Sample Preparation. Trinity College Dublin. Retrieved from [Link]

  • University of Regensburg. (n.d.). Amino Acids - NMR. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000044 - L-Methionine. University of Wisconsin-Madison. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Lemaitre, V., et al. (2003). New insights into the bonding arrangements of L- and D-glutamates from solid state 17O NMR. Chemical Physics Letters, 371(1-2), 147-153.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Grosan, C., et al. (2012). THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. Revue Roumaine de Chimie, 57(7-8), 705-711.
  • SpectraBase. (n.d.). L-Methionine methyl ester hydrochloride. Retrieved from [Link]

  • Nabuurs, S. B., et al. (2007). NMR sample preparation guidelines. Journal of Biomolecular NMR, 38(2), 167-173.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000037 - L-Glutamic Acid. University of Wisconsin-Madison. Retrieved from [Link]

  • SpectraBase. (n.d.). L-glutamic acid. Retrieved from [Link]

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich.
  • ResearchGate. (n.d.). (A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of the intermediates in the sialic acid biosynthesis pathway. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Comparison of Peptide Content Determination Methods. Retrieved from [Link]

  • Ogoshi, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1184.
  • Ishii, Y., et al. (2001). Peptide Bond Conformation in Peptides and Proteins Probed by Dipolar Coupling-Chemical Shift Tensor Correlation Solid-State NMR. Journal of the American Chemical Society, 123(16), 3862-3863.
  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 0.1 M N -acetylcysteine (pH 9.1) and.... Retrieved from [Link]

  • Ovchinnikov, V. Y., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10), 230875.
  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Biosciences, 6(2), 183-206.
  • PubChem. (n.d.). N-Acetyl-L-glutamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, Y.-R., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. Molecules, 16(9), 7436-7446.
  • Kasai, T., & Sakamura, S. (1973). NMR and IR Spectra and Elution Behaviors during Ion Exchange Chromatography of Glutamic acid- Containing Dipeptides in. Agricultural and Biological Chemistry, 37(3), 685-687.
  • Emwas, A.-H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen.
  • Howes, A. P., et al. (2004). Solid-State 17O NMR of Amino Acids. The Journal of Physical Chemistry B, 108(28), 9849-9857.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy.
  • Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. Retrieved from [Link]

  • CD Formulation. (n.d.). N-Acetyl-L-Glutamic acid. Retrieved from [Link]

  • FooDB. (2015). Showing Compound N-acetyl-L-glutamate (FDB031019). Retrieved from [Link]

  • NIST. (n.d.). N-Acetyl-L-glutamic acid. National Institute of Standards and Technology. Retrieved from [Link]

  • YouTube. (n.d.). 1H and 12C NMR spectra of some amino acids. Retrieved from [Link]

Sources

Technical Guide: Comparative Retention Analysis of Ac-Met-Glu-OH vs. Met-Glu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the chromatographic retention behaviors of N-acetyl-Methionyl-Glutamic Acid (Ac-Met-Glu-OH) and its non-acetylated precursor, Methionyl-Glutamic Acid (Met-Glu-OH) .

Core Conclusion: In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) under standard acidic conditions (pH < 3.0), Ac-Met-Glu-OH exhibits significantly higher retention than Met-Glu-OH. This shift is driven by the acetylation of the N-terminus, which neutralizes the cationic ammonium group (


) and introduces a hydrophobic acetyl moiety, thereby increasing the peptide's interaction with the C18 stationary phase.

Mechanistic Analysis: The Role of N-Terminal Acetylation[1][2]

To understand the retention shift, researchers must look beyond simple molecular weight differences and analyze the solvation energy and charge state of the analytes.

Physicochemical Properties
  • Met-Glu-OH (Free Dipeptide):

    • N-Terminus: At pH 2.1 (standard TFA/Formic acid mobile phase), the free amine is protonated (

      
      ). This positive charge creates a hydration shell, significantly reducing the effective hydrophobicity of the Methionine side chain.
      
    • C-Terminus: The carboxylic acid is largely protonated (

      
      ) and neutral.
      
    • Net Charge: +1.

  • Ac-Met-Glu-OH (Blocked Dipeptide):

    • N-Terminus: The acetylation forms an amide bond (

      
      ). This group is non-ionizable and neutral at all pH levels.
      
    • Hydrophobicity Shift: The loss of the positive charge removes the strong hydrophilic anchor. Additionally, the acetyl group itself contributes positive hydrophobicity coefficients.

    • Net Charge: 0.

Interaction Pathway Diagram

The following diagram illustrates the differential interaction mechanism on a C18 column.

RetentionMechanism cluster_0 Mobile Phase (pH 2.1) cluster_1 Stationary Phase (C18 Surface) MetGlu Met-Glu-OH (Cationic: NH3+) Ligand Hydrophobic Ligand (Alkyl Chain) MetGlu->Ligand Weak Interaction (Repelled by Solvation) AcMetGlu Ac-Met-Glu-OH (Neutral: CH3-CO-NH) AcMetGlu->Ligand Strong Interaction (Hydrophobic Binding)

Figure 1: Mechanistic differentiation of ligand binding. The cationic N-terminus of Met-Glu-OH impedes hydrophobic adsorption, while the neutral Acetyl-cap of Ac-Met-Glu-OH facilitates it.

Predicted Chromatographic Performance

Based on established peptide retention prediction models (e.g., Krokhin et al., Guo et al.), we can quantify the expected shift in retention. The "Hydrophobicity Index" is a calculated value where higher numbers indicate longer retention times.

Comparative Data Table
ParameterMet-Glu-OHAc-Met-Glu-OHImpact on Retention
N-Terminal State Free Amine (

)
Acetylated Amide (

)
Major Increase
Hydrophobicity Contribution - (Baseline)+5 to +10 Index UnitsIncrease
Elution Order 1st (Early Eluter)2nd (Late Eluter)Shift
Calculated Hydrophobicity ~12.5 (Low)~24.0 (High)~2x Increase
Peak Shape Risk Tailing (Silanol interaction)Sharp/SymmetricalImprovement

Note: Calculated values are derived from standard RP-HPLC coefficients at pH 2.0 using 0.1% TFA.

Validated Experimental Protocol

To experimentally verify the retention difference described above, use the following self-validating protocol. This workflow is designed to minimize system variance and highlight the selectivity difference driven by the N-terminal modification.

Materials & Reagents[3]
  • Column: C18 End-capped,

    
     mm, 3-5 
    
    
    
    (e.g., Phenomenex Luna or Agilent Zorbax).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Detection: UV at 214 nm (Peptide bond) and 254 nm (Aromatic/Amide check).

Method Parameters[4]
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Gradient Profile:

    • 0-2 min: 0% B (Isocratic hold to elute salts/void).

    • 2-20 min: 0%

      
       40% B (Linear gradient).
      
    • 20-22 min: 40%

      
       95% B (Wash).
      
Execution Logic (Step-by-Step)
  • Blank Run: Inject Mobile Phase A to establish a flat baseline.

  • Standard 1 (Met-Glu-OH): Inject 10

    
     of 1 mg/mL solution. Expect elution early in the gradient (approx. 3-6% B) due to high polarity.
    
  • Standard 2 (Ac-Met-Glu-OH): Inject 10

    
     of 1 mg/mL solution. Expect elution significantly later (approx. 12-18% B).
    
  • Co-Injection: Mix both standards 1:1. You must observe baseline resolution between the two peaks. If peaks overlap, the gradient slope is too steep; reduce to 0.5% B/min.

Troubleshooting & Optimization

Peak Tailing in Met-Glu-OH

The free amine in Met-Glu-OH can interact with residual silanols on the silica surface, causing peak tailing.

  • Solution: Ensure the column is "End-capped." If tailing persists, increase TFA concentration to 0.15% or switch to a mobile phase with higher ionic strength (e.g., Phosphate buffer pH 2.5).

Unexpected Co-elution

If Ac-Met-Glu-OH elutes earlier than expected (near the void volume), confirm the synthesis integrity. Incomplete acetylation is a common synthesis impurity.

  • Diagnostic: Run Mass Spectrometry (LC-MS).

    • Met-Glu-OH Mass:

      
       Da.
      
    • Ac-Met-Glu-OH Mass:

      
       Da.
      

References

  • Krokhin, O. V., et al. (2004). Peptide retention time prediction for peptides with post-translational modifications: N-terminal (α-amine) and lysine (ε-amine) acetylation. PubMed.[1] Link

  • Guo, D., et al. (1986). Prediction of peptide retention times in reversed-phase high-performance liquid chromatography I. Determination of retention coefficients of amino acid residues of model synthetic peptides. Journal of Chromatography A. Link

  • Mant, C. T., & Hodges, R. S. (2002). High-performance liquid chromatography of peptides and proteins: separation, analysis, and conformation. CRC Press. Link

  • Tripet, B., et al. (2007). Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography of Model Peptides. Journal of Chromatography A. Link

Sources

Definitive Guide to Reference Standards for N-Acetylated Peptide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

N-terminal acetylation (NTA) is one of the most common protein modifications in eukaryotes, affecting approximately 80-90% of the human proteome. Unlike dynamic post-translational modifications (PTMs) like phosphorylation, NTA is often constitutive, governing protein stability (via the Ac/N-end rule pathway), localization, and complex formation.

However, for the analytical scientist, NTA presents a unique "Isobaric Trap." The mass shift induced by acetylation (+42.0106 Da) is dangerously close to trimethylation (+42.0470 Da) and formylation (+27.9949 Da, though less isobaric, often confused in low-res). Furthermore, distinguishing N-terminal acetylation (alpha-amine) from Lysine acetylation (epsilon-amine) requires precise fragmentation evidence.

This guide evaluates the reference standards required to navigate these challenges, moving beyond simple identification to rigorous validation.

The Isobaric Challenge: Why Standards Matter

Before selecting a standard, one must understand the failure mode. In low-to-medium resolution mass spectrometry (MS), acetylation and trimethylation are indistinguishable. Even in high-resolution Orbitrap or FT-ICR systems, confident assignment requires specific diagnostic ions validated by reference materials.

Table 1: The Mass Defect & Diagnostic Ion Matrix

ModificationTarget SiteMonoisotopic Mass Shift (Da)Mass Difference vs. Acetyl (Da)Key Diagnostic Ion (HCD/CID)
Acetylation N-term / Lys+42.0106 0.0000m/z 126.091 (Immonium ion of Ac-Lys)
Trimethylation Lys / N-term+42.0470 +0.0364m/z 59.07 (Neutral loss of N(CH3)3)
Formylation N-term / Lys+27.9949 -14.0157N/A (distinct mass)

Scientist’s Note: The mass delta of 0.0364 Da requires a resolving power of >60,000 (at m/z 400) to separate at the precursor level. If your instrument cannot achieve this, retention time alignment with a synthetic standard is the only way to validate the modification identity.

Comparative Guide: Reference Standard Classes

We categorize standards into three tiers based on their utility for identification (ID) versus quantification (Quant).

Tier 1: Synthetic Stable Isotope Standards (SIS)

The Gold Standard for Validation & Quantitation

Custom-synthesized peptides matching the target sequence, incorporating heavy stable isotopes (


, 

) at the C-terminal Arginine or Lysine.
  • Mechanism: The "Heavy" peptide co-elutes exactly with the endogenous "Light" peptide but is mass-shifted (typically +8 or +10 Da).

  • Pros:

    • Absolute Identity: Confirms retention time (RT) and fragmentation pattern simultaneously.

    • Differentiation: Separates N-term acetylation from internal Lys-acetylation (which would have different RT).

    • Quantification: Allows for absolute quantification (AQUA) of the endogenous species.

  • Cons: High cost per analyte; low throughput (cannot synthesize standards for the whole proteome).

Tier 2: Chemically Acetylated Proteome Digests

The "Global Positive" Control

A whole-cell lysate (e.g., HeLa or Yeast) treated with acetic anhydride (


) or acetyl-phosphate.
  • Mechanism: Chemically forces acetylation onto all free amines (N-termini and Lysine side chains).[1]

  • Pros:

    • High Throughput: Generates thousands of acetylated peptides for spectral library generation.

    • Cost-Effective: Inexpensive reagents.

  • Cons:

    • Artifacts: Creates biologically impossible species (e.g., acetylation of buried lysines).

    • Ambiguity: Does not distinguish between in vivo enzymatic NTA and in vitro chemical artifacts.

    • Saturation: Can mask the subtle signals of endogenous regulation.

Tier 3: Recombinant Protein Standards (Digested)

The Biological Reference

Purified recombinant proteins (e.g., USP standards) digested with Trypsin.

  • Mechanism: Provides a defined sequence but often lacks the specific PTM unless co-expressed with NATs (N-terminal Acetyltransferases).

  • Pros: Good for testing digestion efficiency and instrument sensitivity.

  • Cons: Critical Failure Point: Most recombinant proteins expressed in E. coli will not possess the eukaryotic N-terminal acetylation patterns unless specifically engineered (e.g., using the "Split-NAT" system). Therefore, they are often negative controls for NTA.

Experimental Protocol: Validation of N-Terminal Acetylation

Objective: Validate that a detected peptide is N-terminally acetylated and not trimethylated or an internal fragment.

Materials:

  • Target Peptide Sequence (putative N-Ac).[2][3]

  • Synthetic Heavy Standard (Spike-in): N-Acetyl-[Sequence]-(

    
     Arg).
    
  • LC-MS/MS System (High-Resolution, e.g., Q-Exactive or equivalent).

Step-by-Step Methodology
  • Standard Reconstitution:

    • Dissolve synthetic SIS peptide in 30% Acetonitrile/0.1% Formic Acid to 1 pmol/µL.

    • Why? Hydrophobic N-acetyl peptides adhere to plastic; organic solvent ensures recovery.

  • Spike-in Strategy:

    • Prepare biological digest (1 µg/µL).

    • Spike SIS peptide at approx. 1:1 ratio with estimated endogenous target (or a dilution series: 10 fmol, 100 fmol).

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (N-acetyl peptides are more hydrophobic than their non-acetylated counterparts).

    • Method: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) for maximum sensitivity.

    • Fragmentation: HCD (Higher-energy Collisional Dissociation) with Normalized Collision Energy (NCE) 28-32%.

  • Data Analysis (The "Twin Peak" Validation):

    • Extract Ion Chromatograms (XIC) for Light (Endogenous) and Heavy (Standard) precursors.

    • Criteria for Pass:

      • RT Alignment: Peaks must align within <0.05 min.

      • Dot Product: MS/MS library spectral match > 0.95.

      • Diagnostic Ion: Presence of m/z 126.091 (if Lys-Ac) or b1-ion shift (+42 Da) for N-term Ac.

Visualizations

Diagram 1: The Validation Workflow

This flowchart outlines the decision process for validating an N-acetylated target using SIS.

ValidationWorkflow Start Candidate N-Ac Peptide Identified (DDA) CheckRes Is Mass Resolution > 60k? Start->CheckRes IsobaricCheck Check Mass Defect: Ac (42.01) vs Me3 (42.05) CheckRes->IsobaricCheck Yes Synthesize Synthesize Heavy SIS (N-Ac-Peptide-Heavy) CheckRes->Synthesize No (Ambiguous) IsobaricCheck->Synthesize Confirmed Mass SpikeIn Spike into Sample (1:1 Ratio) Synthesize->SpikeIn LCMS PRM / Targeted MS Analysis SpikeIn->LCMS Compare Compare Retention Time (RT) & Fragmentation LCMS->Compare Valid VALIDATED N-Terminal Acetylation Compare->Valid RT Match & MS2 Match Invalid REJECTED (Likely Trimethylation or Artifact) Compare->Invalid RT Shift or Spectrum Mismatch

Caption: Workflow for validating N-terminal acetylation using Synthetic Isotope Standards (SIS), emphasizing the critical checkpoint of mass resolution.

Diagram 2: Standard Selection Matrix

When to use which type of reference standard.

StandardSelection Goal Experimental Goal Quant Absolute Quantification Goal->Quant Discov Global Discovery (Shotgun) Goal->Discov QC Instrument QC & Sensitivity Goal->QC SIS Synthetic Heavy Peptides (Tier 1) Quant->SIS Required Chem Chemically Acetylated Lysates (Tier 2) Discov->Chem Spectral Library Building QC->SIS RT Stability Check Recomb Recombinant Digests (Tier 3) QC->Recomb Digestion Check

Caption: Decision matrix for selecting the appropriate N-acetyl reference standard based on experimental intent (Quantification vs. Discovery vs. QC).

References

  • Arnesen, T., et al. (2009). Proteomics analyses reveal the evolutionary conservation and divergence of N-terminal acetyltransferases from yeast and humans.[3] PNAS. [Link]

  • Zhang, K., et al. (2004). Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry.[2][4][5][6][7] Proteomics.[3][7][8][9][10] [Link]

  • Gevaert, K., et al. (2003). Exploring proteomes and analyzing protein processing by mass spectrometric identification of sorted N-terminal peptides (COFRADIC). Nature Biotechnology. [Link]

  • Olsen, J. V., & Mann, M. (2013). Status of large-scale analysis of post-translational modifications by mass spectrometry. Molecular & Cellular Proteomics. [Link]

Sources

Calculating exact mass and isotopic distribution for Ac-Met-Glu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Precision in Peptidomics: A Comparative Guide to Mass Calculation for Ac-Met-Glu-OH

Executive Summary

Ac-Met-Glu-OH (N-acetyl-L-methionyl-L-glutamic acid) presents a unique mass spectrometry challenge due to the presence of a sulfur atom in the methionine residue combined with multiple carboxyl groups.[1] While simple peptides are often analyzed using monoisotopic mass alone, the sulfur contribution (


S) creates a significant isotopic abundance shift that low-resolution calculations frequently misinterpret.[1]

This guide compares three calculation methodologies—Manual/Spreadsheet (Low-Res) , Standard Chem-Informatics (Mid-Res) , and Isotopic Fine Structure Algorithms (High-Res) —to determine the most accurate approach for drug development workflows.[1]

The Target: Ac-Met-Glu-OH

Before calculating, we must rigorously define the chemical entity.[1] Errors often stem from incorrect "capping" assumptions.[1]

  • N-Terminus: Acetylated (

    
    ).[1]
    
  • Residue 1: Methionine (-NH-CH(R)-CO-).[1]

  • Residue 2: Glutamic Acid (-NH-CH(R)-COOH).[1]

  • C-Terminus: Free Acid (-OH).[1]

Elemental Breakdown:

Component Formula Contribution

| Acetyl Cap |


 | N-terminal modification |
| Methionine  | 

| Internal residue (thioether) | | Glutamic Acid |

| C-terminal residue (2 carboxyls) | | Total Formula |

| Neutral Molecule |[1]

Comparative Analysis of Calculation Methods

We evaluated three standard industry approaches for deriving mass data.

Method A: Average Mass Calculation (Low-Res)
  • Best For: Preparative HPLC, formulation, molarity calculations.[1]

  • Mechanism: Uses standard atomic weights (weighted average of all natural isotopes).[1][2]

  • Performance:

    • Speed: Instant.[1]

    • Accuracy: Low for MS identification.[1] It blurs the

      
      S and 
      
      
      
      S contributions into a single centroid.[1]
    • Risk:[1] Can lead to misidentification of impurities in high-resolution MS (HRMS).[1]

Method B: Monoisotopic Mass (Standard HRMS)
  • Best For: Routine QC, Orbitrap/Q-TOF screening.[1]

  • Mechanism: Sums the mass of the most abundant isotope for each element (

    
    C, 
    
    
    
    H,
    
    
    N,
    
    
    O,
    
    
    S).[1]
  • Performance:

    • Accuracy: High for peak picking the base peak (

      
      ).[1]
      
    • Deficiency: Ignores the "M+1" and "M+2" intensity ratios, which are critical for validating sulfur-containing peptides.

Method C: Isotopic Fine Structure (Ultra-High Res)
  • Best For: Metabolomics, impurity profiling, confirming elemental composition.[1]

  • Mechanism: Algorithms (e.g., Mercury, EnviPat) that calculate probability distributions for all isotopologues.[1]

  • Performance:

    • Critical Insight: Explicitly separates the

      
      S peak (M+1.9958) from the 
      
      
      
      peak (M+2.0067).[1]
    • Necessity: Essential when distinguishing Ac-Met-Glu-OH from potential oxidation byproducts (Met-Sulfoxide).[1]

Data Presentation: The Calculated Values

The following data uses IUPAC 2025 standard atomic weights and representative isotopic abundances.

Table 1: Exact Mass vs. Average Mass
PropertyValue (Da)Notes
Monoisotopic Mass (

)
320.1042 Calculated using

S (31.97207)
Average Mass (

)
320.36 Weighted average (S = 32.[1]06)

(Positive Mode)
321.1115 Proton mass: 1.007276 Da

(Negative Mode)
319.0969 Electron mass adjustment negligible for low

Table 2: Isotopic Distribution (Normalized Intensity)

Note the significant contribution of Sulfur-34 to the M+2 peak.[1][2]

PeakMass OffsetComposition DominantRelative Intensity (%)
M (Base) 0.0000

100.00%
M+1 +1.0034

13.8%
M+2 +1.9958

4.5% (Sulfur Effect)
M+2 +2.0067

0.8%

Protocol: Self-Validating Calculation Workflow

To ensure scientific integrity, use this protocol to validate software outputs.

Step 1: Elemental Count Verification

  • Draw the structure in a 2D editor (ChemDraw/MarvinSketch).[1]

  • Expand all abbreviations (Ac

    
    
    
    
    
    ).
  • Validation Check: Ensure the Degree of Unsaturation (DoU) matches.

    • Formula:

      
      [1]
      
    • 
      .[1]
      
    • Structure contains: 2 Amides + 2 Carboxyls = 4 double bond equivalents.[1] (MATCH)

Step 2: Monoisotopic Summation

  • Use specific atomic masses, not integer values.

    • 
       (C)[1]
      
    • 
       (H)[1]
      
    • 
       (N)[1]
      
    • 
       (O)[1]
      
    • 
       (S)[1]
      
  • Sum:

    
     Da.[1]
    

Step 3: Isotopic Pattern Prediction

  • If using Excel: Calculate theoretical M+1 intensity approx:

    
    .[1]
    
    • 
      .[1]
      
  • Validation Check: Compare this manual approx against software output. If software shows <10% or >20%, check formula entry.

Visualization: Calculation & Logic Flow

The following diagram illustrates the decision logic for selecting the correct mass type based on experimental needs.

MassCalculationWorkflow Start Input Sequence: Ac-Met-Glu-OH Parse Parse Structure (C12 H20 N2 O6 S) Start->Parse Decision Select Application Parse->Decision PathA Prep HPLC / Dosing Decision->PathA Bulk Qty PathB HRMS (Orbitrap/TOF) Decision->PathB ID Check PathC Isotopic Labeling / Fine Structure Decision->PathC Deep Analysis CalcAverage Calculate Average Mass (Weighted Isotopes) PathA->CalcAverage CalcMono Calculate Monoisotopic Mass (Most Abundant Only) PathB->CalcMono CalcDist Convolute Isotopic Distribution (EnviPat/Mercury Algo) PathC->CalcDist OutputA Result: 320.36 Da (Low Precision) CalcAverage->OutputA OutputB Result: 320.1042 Da (Base Peak Match) CalcMono->OutputB OutputC Result: M (100%), M+1 (13%), M+2 (4.5%) (Sulfur Confirmation) CalcDist->OutputC

Caption: Decision matrix for selecting the appropriate mass calculation algorithm based on analytical resolution requirements.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025).[1] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[3][4] [Link]

  • Loos, M., et al. (2015).[1][5] enviPat: Isotope Pattern, Profile and Centroid Calculation for Mass Spectrometry. Analytical Chemistry. [Link][1][5]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 70914, N-Acetyl-L-glutamic acid. (Used for residue validation). [Link][1]

  • Rockwood, A. L., & Haimi, P. (2006).[1] Efficient calculation of accurate masses of isotopic peaks. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Cross-validation of Ac-Met-Glu-OH using thin-layer chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of cosmetic peptides and metabolic standards, Ac-Met-Glu-OH presents a unique analytical challenge. Unlike standard peptides, its N-acetylated terminus renders the classic Ninhydrin purity test ineffective, leading to frequent false negatives in standard QC workflows.

This guide provides a definitive protocol for cross-validating Ac-Met-Glu-OH using Thin-Layer Chromatography (TLC) as a rapid, cost-effective alternative to the "Gold Standard" High-Performance Liquid Chromatography (HPLC) . We demonstrate that while HPLC provides quantitative rigor, a properly designed TLC system—specifically optimized for acidic, N-blocked species—offers superior throughput for qualitative identity verification and hydrolysis monitoring.

Physicochemical Profile & Analytical Strategy

To validate Ac-Met-Glu-OH, one must first understand its behavior in a stationary phase.

  • Molecule: N-Acetyl-L-methionyl-L-glutamic acid

  • Key Feature: The N-terminus is capped (Acetyl group).

  • Acidity: High. It possesses two free carboxylic acid groups (C-terminus and Glutamic acid side chain).

  • Implication: In standard neutral solvents, this molecule ionizes, causing severe "tailing" (streaking) on Silica gel.

  • The Fix: The mobile phase must be acidified to suppress ionization (

    
    ), ensuring the molecule migrates as a neutral, tight band.
    
Decision Logic: Visualization Selection

The most common error in analyzing this molecule is using Ninhydrin. The diagram below illustrates the correct decision pathway for visualization.

VisualizationLogic start Start: Ac-Met-Glu-OH Analysis check_n Check N-Terminus start->check_n blocked Is N-Terminus Blocked? (Acetyl Group) check_n->blocked ninhydrin Ninhydrin Stain blocked->ninhydrin No (Free Amine) alt_path Select Alternative Stain blocked->alt_path Yes (Ac-Met-Glu) fail RESULT: Negative/Faint (False Negative) ninhydrin->fail bcg Bromocresol Green (Detects COOH) alt_path->bcg iodine Iodine Vapor (General Organic) alt_path->iodine success RESULT: Yellow Spot on Blue (Positive ID) bcg->success

Figure 1: Visualization logic. Standard peptide protocols (Ninhydrin) fail for Ac-Met-Glu-OH due to the acetyl cap. Bromocresol Green is the validated alternative.

Comparative Performance: TLC vs. HPLC

The following table contrasts the performance of the proposed TLC method against the HPLC standard for this specific dipeptide.

FeatureTLC (Proposed Protocol) HPLC (Standard C18)
Primary Utility Rapid Identity & Hydrolysis CheckQuantitative Purity & Impurity Profiling
Throughput High (20 samples / 45 mins)Low (1 sample / 30 mins)
Detection Limit ~1-5 µg (Stain dependent)< 0.1 µg (UV 210nm)
Specificity High for Functional Groups (Differentiates free acid vs. ester)High for Hydrophobicity (Separates acetylated vs. non-acetylated)
Cost Per Run < $1.00> $15.00 (Solvents + Column wear)
Validation Capability Visual: Confirming absence of free amines (Impurities)Spectral: Retention time matching

Experimental Protocols

Protocol A: The "Gold Standard" HPLC Reference

Use this to establish the baseline purity of your reference material.

  • Column: C18 Reversed-Phase (e.g., 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses COOH ionization).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 40% B over 20 minutes. (Ac-Met-Glu-OH is polar; it elutes early).

  • Detection: UV at 210-220 nm (Peptide bond). Note: Met and Glu have weak side-chain absorbance, so 254 nm or 280 nm is ineffective.

Protocol B: The Rapid TLC Cross-Validation

Use this for daily checks or fraction analysis.

1. Stationary Phase
  • Plate: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Pre-treatment: None required, but heating at 100°C for 10 min can activate plates if stored in humid conditions.

2. Mobile Phase Optimization (The "BAW" System)

Due to the dual carboxylic acid moieties, a highly acidic polar system is required.

  • Composition: n-Butanol : Acetic Acid : Water

  • Ratio: 3 : 1 : 1 (v/v/v)

  • Preparation: Mix thoroughly in a separatory funnel. Allow to settle. If two phases form (rare at this ratio but possible with temp changes), use the upper phase .

3. Sample Application
  • Dissolve Ac-Met-Glu-OH in Methanol (10 mg/mL).

  • Spot 2 µL and 5 µL alongside a reference standard.

  • Critical Control: Spot a "Hydrolysis Control" (Non-acetylated Met-Glu or free Glutamic acid) to verify the stain works.

4. Development & Visualization
  • Run the plate until the solvent front reaches 80% of the height.

  • Dry completely with warm air (essential to remove acetic acid before staining).

  • Stain 1 (Specific): Bromocresol Green (0.04% in Ethanol with 0.1N NaOH to blue endpoint).

    • Result: Ac-Met-Glu-OH appears as a distinct yellow spot on a blue background.

  • Stain 2 (Purity Check): Ninhydrin.

    • Result: Ac-Met-Glu-OH should be invisible . Any purple spots indicate hydrolysis (breakdown into free amines).

Cross-Validation Data (Representative)

The following data represents typical migration patterns in the BAW (3:1:1) system.[1][2][3][4]

AnalyteRf Value (Approx)Ninhydrin ReactionBromocresol Green ReactionInterpretation
Ac-Met-Glu-OH 0.45 - 0.55 Negative (-) Positive (Yellow) Intact Product
H-Met-Glu-OH0.25 - 0.35Positive (Purple)Positive (Yellow)Hydrolysis Impurity (De-acetylation)
Glutamic Acid0.20 - 0.25Positive (Purple)Positive (Yellow)Hydrolysis Impurity (Cleavage)
Methionine0.40 - 0.50Positive (Purple)Negative/WeakHydrolysis Impurity (Cleavage)

Analysis of Data: If your TLC shows a spot at Rf 0.50 that stains Yellow with Bromocresol but is invisible to Ninhydrin, you have successfully cross-validated the identity of Ac-Met-Glu-OH. If the spot turns purple with Ninhydrin, your product has degraded.

Workflow Visualization

The following diagram outlines the complete validation workflow, linking the synthesis step to the final QC decision.

ValidationWorkflow cluster_0 Phase 1: Synthesis/Sourcing cluster_1 Phase 2: TLC Screening cluster_2 Phase 3: Decision raw Crude Ac-Met-Glu-OH spot Spot on Silica 60 raw->spot dev Develop (BAW 3:1:1) spot->dev stain_n Stain: Ninhydrin dev->stain_n stain_b Stain: Bromocresol dev->stain_b pass PASS: Yellow Spot Only stain_n->pass Negative fail_deg FAIL: Purple Spot (Hydrolysis) stain_n->fail_deg Positive stain_b->pass Positive

Figure 2: The Cross-Validation Workflow. Note that a "Negative" Ninhydrin result is actually a "Pass" for this specific acetylated molecule.

References

  • BenchChem. (2025).[1] A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches. Retrieved from

  • National Institutes of Health (PubChem). (2024). N-Acetyl-L-glutamic acid (Compound Summary). Retrieved from

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents. Retrieved from

  • EPFL. (n.d.). TLC Visualization Reagents and Protocols. Retrieved from

  • ResearchGate. (2020). Advanced Techniques of TLC, HPLC, GC for Amino Acids & Peptide Compounds. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of AC-Met-glu-OH (N-Acetyl-Methionyl-Glutamic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-centric protocol for the proper disposal of AC-Met-glu-OH, a dipeptide derivative used in specialized research applications. As your partner in laboratory excellence, we extend our commitment beyond product provision to ensure you have the critical information needed for safe and compliant laboratory operations. This document is structured to offer not just procedural steps, but the scientific rationale behind them, empowering your team to manage chemical waste with confidence and integrity.

Foundational Principles: Hazard Assessment and Regulatory Context

  • N-Acetyl-L-glutamic acid: This compound is broadly classified as non-hazardous under the Globally Harmonized System (GHS) and OSHA regulations.[1][2][3][4][5] It is a white, solid powder with no specific environmental or transport hazards listed.[1][2]

  • N-Acetyl-L-methionine: Similarly, this compound is generally not considered hazardous.[6][7] However, some suppliers note that it may cause skin, eye, or respiratory irritation, advising disposal at an authorized or special waste collection point.[8][9]

Expert Assessment: Based on the profiles of its components, AC-Met-glu-OH is presumed to be a non-hazardous, solid chemical. However, due to the lack of specific toxicological and ecotoxicological data, and the potential for mild irritation, it is imperative to manage its disposal with professional diligence. The guiding principle is to avoid environmental release and to adhere to the highest standards of laboratory safety. Under no circumstances should this chemical be disposed of down the drain or in the regular trash without explicit institutional approval.[2][10]

The primary regulatory framework governing laboratory waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[10] Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into specific, actionable protocols for your laboratory.

Step-by-Step Disposal Protocol for AC-Met-glu-OH

This protocol ensures that solid AC-Met-glu-OH and materials contaminated with it are handled in a manner that protects laboratory personnel, support staff, and the environment.

Step 1: Personal Protective Equipment (PPE) and Preparation

  • Rationale: Although not classified as highly hazardous, direct contact with any chemical powder should be minimized to prevent potential irritation or sensitization.

  • Procedure:

    • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.[5]

    • Inspect gloves for integrity before use.[5]

    • Conduct all waste handling and packaging within a designated area, preferably on a disposable bench liner to contain any potential spills.

Step 2: Waste Container Selection and Labeling

  • Rationale: Proper containment and clear communication are critical for safe waste management. The container must be compatible with the chemical, and the label must accurately reflect the contents for EHS personnel.

  • Procedure:

    • Select a clean, dry, and durable container with a secure, screw-top lid. A high-density polyethylene (HDPE) or polypropylene (PP) container is recommended for solid chemical waste.[11]

    • Affix a "Non-Hazardous Chemical Waste" label (or your institution's equivalent) to the container.[11]

    • Using a permanent marker, clearly write the full chemical name: "N-Acetyl-Methionyl-Glutamic Acid Waste" . Do not use abbreviations.

    • Add the name of the Principal Investigator (PI) or responsible lab manager and the date the waste was first added to the container (Accumulation Start Date).[11]

Step 3: Waste Accumulation

  • Rationale: To prevent accidental mixing and ensure proper disposal, AC-Met-glu-OH waste should be collected separately from other waste streams.

  • Procedure:

    • Carefully place solid AC-Met-glu-OH waste directly into the labeled container.

    • For contaminated materials (e.g., weigh boats, pipette tips, gloves, paper towels), place them in a sealed, clear plastic bag before adding them to the main waste container. This secondary containment minimizes dust generation.

    • Keep the waste container securely closed at all times, except when actively adding waste.[11]

Step 4: Storage Pending Disposal

  • Rationale: Designated storage areas prevent interference with daily lab operations and ensure waste is managed under the control of trained personnel.

  • Procedure:

    • Store the sealed and labeled waste container in your laboratory's designated waste accumulation area.

    • Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[1]

Step 5: Arranging for Final Disposal

  • Rationale: Final disposal must be handled by trained professionals in compliance with all regulations.

  • Procedure:

    • Once the container is full (no more than 90% capacity) or when it is no longer needed, schedule a pickup with your institution's EHS department.

    • Follow your EHS office's specific procedures for requesting a waste collection.

Spill and Decontamination Procedures

Rationale: An immediate and correct response to a spill minimizes exposure and prevents the spread of contamination.

  • For Small Spills (Solid Powder):

    • Alert personnel in the immediate area.

    • Wearing your PPE, gently sweep the solid material using a dustpan and brush or a dedicated chemical spill kit. Avoid actions that create dust.[9]

    • Place the collected material and all cleanup supplies (including contaminated gloves) into the designated AC-Met-glu-OH waste container.[9]

    • Wipe the spill area with a damp paper towel. Dispose of the towel as contaminated waste.

    • Wash hands thoroughly after the cleanup is complete.

Data Presentation and Visualization

ParameterRecommendationRationale & Reference
Hazard Classification Presumed Non-Hazardous SolidBased on component SDS which classify it as not hazardous under OSHA (29 CFR 1910.1200).[1][2]
Primary Disposal Route EHS Chemical Waste PickupEnsures compliance with local and federal regulations for chemical disposal.[2]
PPE Requirements Lab Coat, Safety Glasses, Nitrile GlovesStandard practice to prevent skin/eye contact and inhalation of dust.[5]
Container Type Labeled, sealed, chemically compatible (e.g., HDPE) plastic container.Prevents leaks and ensures clear communication of contents to waste handlers.[11]
Incompatible Materials Strong Oxidizing AgentsTo prevent potential hazardous reactions during storage.[1]
Spill Cleanup Dry sweep, avoid dust generation.Minimizes airborne particulates and potential respiratory irritation.[9]

This diagram illustrates the decision-making and procedural flow for the proper disposal of AC-Met-glu-OH waste.

Figure 1: AC-Met-glu-OH Disposal Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Waste Generation (AC-Met-glu-OH or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Clean, Dry, Compatible Container ppe->container label_waste Label Container: 'N-Acetyl-Methionyl-Glutamic Acid Waste' + PI Name & Date container->label_waste add_waste Place Waste in Container & Keep Securely Closed label_waste->add_waste storage Store in Designated Waste Accumulation Area add_waste->storage request_pickup Container Full? Request EHS Pickup storage->request_pickup end EHS Collects for Proper Disposal request_pickup->end

Caption: Workflow for the safe collection, labeling, and disposal of AC-Met-glu-OH.

References

  • EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. (2024, August 9). Source Not Specified.
  • Non-Hazardous Wastes - Recycling - Treatment. Environmental Health and Safety.
  • Safety Data Sheet: N-Acetyl-D-Glutamic Acid. Santa Cruz Biotechnology.
  • Safe Chemical Waste Disposal. (n.d.). Fisher Scientific.
  • Rowan University Non-Hazardous Waste Disposal Guide for Labor
  • Disposal of Nonhazardous Laboratory Waste Chemicals. (n.d.). Cornell University Environmental Health and Safety.
  • Safety Data Sheet: N-Acetyl-L-glutamic acid. (2025, December 22). Thermo Fisher Scientific.
  • Safety Data Sheet: N-Acetyl-L-glutamic Acid. (2024, October 19). TCI Chemicals.
  • Safety Data Sheet: N-Acetyl-L-methionine. (n.d.). MetaSci.
  • Safety Data Sheet: N-Acetyl-L-methionine. (2023, March 12). Apollo Scientific.
  • Safety Data Sheet: N-Acetyl-L-glutamic acid. (2025, September 14). Thermo Fisher Scientific.
  • Safety Data Sheet: N-Acetyl-L-glutamic acid. (2024, February 5). Fisher Scientific.
  • Safety Data Sheet: N-Acetyl-L-methionine. (2025, September 14). Thermo Fisher Scientific.
  • Safety Data Sheet: Acetyl Methionine Formul
  • Material Safety Data Sheet: N-ACETYL-L-GLUTAMIC ACID 99%. (n.d.). Oxford Lab Chem.

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.